Titanium monosulfide
Description
Historical Context of Titanium Sulfide (B99878) Research Evolution
The study of the titanium-sulfur system has a rich history, initially focusing on the more common titanium disulfide (TiS₂) and other higher sulfides. Early research by scientists like Biltz, Ehrlich, and Meisel systematically characterized phases such as TiS₃, TiS₂, and Ti₂S₃, noting their thermal decomposition behaviors at temperatures below 1100°C. aip.org The synthesis of these materials often involved reacting titanium tetrachloride (TiCl₄) with hydrogen sulfide (H₂S) at elevated temperatures, a method that dates back several decades. chemicalbook.comaip.org
Titanium disulfide, in particular, garnered significant attention due to its layered structure, which allows for the insertion of other atoms or molecules, a process known as intercalation. wikipedia.org This property made it a promising cathode material for early rechargeable batteries. wikipedia.org
The study of stoichiometric titanium monosulfide (TiS) remained largely in the domain of synthetic materials science for many years. researchgate.netrruff.info A pivotal moment in its history was the discovery of its naturally occurring form, wassonite, in the Yamato 691 enstatite chondrite meteorite. researchgate.netnasa.govnasa.govresearchgate.netgeoscienceworld.org This discovery, approved by the International Mineralogical Association in 2011, validated the existence of TiS in nature and spurred further interest in its fundamental properties and formation mechanisms under highly reducing, low-oxygen conditions, such as those present in the early solar nebula. researchgate.netresearchgate.netgeoscienceworld.org Synthetic studies have shown that TiS can exist in at least two different crystal structures, a high-temperature NiAs-type and a low-temperature rhombohedral superstructure, with the transition between them being sensitive to the cooling rate. nasa.govresearchgate.netnasa.gov
Significance of this compound within Condensed Matter Physics and Materials Science
This compound (TiS) and its related compounds are significant in condensed matter physics and materials science due to their diverse and tunable properties. TiS is known to be a narrow-gap semiconductor, a property that makes it and related titanium sulfides suitable for investigation in electronic devices like transistors and photodetectors. nanorh.com The entire family of titanium sulfides, including TiS₂, is known for high thermal stability. chemicalbook.com
The ability of titanium sulfides to exist in various stoichiometries (e.g., TiS, TiS₂, TiS₃, Ti₂S₃) allows for a wide range of electronic behaviors, from the semiconducting nature of TiS to the semimetallic properties of TiS₂. wikipedia.orgwikipedia.org This tunability is a key area of research. For instance, TiS₂ has been extensively studied for its thermoelectric properties, where a material's ability to convert heat into electricity is exploited. researchgate.netfree.frresearchgate.netaip.org While much of the thermoelectric research has focused on TiS₂, the fundamental understanding of charge and heat transport in the broader Ti-S system, including TiS, is crucial.
Furthermore, the discovery of pressure-induced phenomena in related titanium chalcogenides, such as charge density waves (CDW) and superconductivity, has positioned the Ti-S system as a fertile ground for exploring quantum materials. researchgate.net The interplay and competition between these electronic states are of fundamental interest in condensed matter physics. researchgate.net The natural occurrence of wassonite (TiS) in meteorites provides a unique opportunity to study material formation under extraterrestrial conditions, offering insights into the geochemistry of the early solar system. researchgate.netnasa.govgeoscienceworld.org
Overview of Current Academic Research Trajectories and Open Questions Pertaining to this compound
Current academic research on this compound and the broader titanium sulfide family is advancing on several fronts, driven by the quest for new materials with enhanced functionalities.
Key Research Trajectories:
Advanced Synthesis Techniques: Modern methods like Atomic Layer Deposition (ALD) are being explored to synthesize high-purity, phase-controlled thin films of titanium sulfides (like TiS₂ and TiS₃). nih.govacs.org These techniques offer precise control over thickness and uniformity at a large scale, which is critical for nanoelectronic applications. nih.gov
Thermoelectric Materials: A significant research effort is dedicated to enhancing the thermoelectric performance of titanium sulfides, primarily TiS₂. researchgate.netfree.fr This involves strategies like doping with various elements or creating nanostructured composites to reduce thermal conductivity while optimizing electrical properties. free.fraip.org
High-Pressure Physics: The behavior of titanium sulfides under extreme pressures is an active area of investigation. Studies on related compounds like TiS₂ and TiS₃ have revealed pressure-induced phase transitions and the emergence of superconductivity, prompting theoretical and experimental searches for similar phenomena in TiS. wikipedia.orgresearchgate.net
Metallurgical Processes: New, potentially more environmentally friendly metallurgical processes are being developed that use titanium sulfide (specifically TiS₂) as an intermediate to produce titanium metal. researchgate.net This involves the sulfurization of titanium ores and subsequent electrochemical reduction. researchgate.net
Open Questions:
Superconductivity in TiS: While superconductivity has been observed in related titanium chalcogenides and pnictide oxides, a key open question is whether this compound itself can be induced to superconduct under pressure, doping, or other tuning methods. researchgate.netresearchgate.netmdpi.comacs.orgnih.gov
Controlling Polymorphism: this compound can crystallize in different structures (polymorphs), such as the NiAs-type and the rhombohedral R9-type. nasa.govresearchgate.netjgeosci.org Fully understanding and controlling the synthesis conditions to selectively produce a desired polymorph with specific properties remains an ongoing challenge.
Fundamental Transport Properties: While the basic electronic nature of TiS is known, a complete picture of its charge and heat transport mechanisms, particularly how they are affected by defects and stoichiometry, is still being developed. This knowledge is essential for optimizing its potential in electronic or thermoelectric applications.
Formation of Wassonite: The precise astrophysical conditions and chemical pathways that led to the formation of wassonite (TiS) in meteorites are still under investigation, providing a link between materials science and planetary science. nasa.gov
Data Tables
Table 1: Crystallographic and Physical Properties of this compound (TiS)
| Property | Value | Crystal System | Source(s) |
| Lattice Parameters | a = 3.42 Å, c = 26.50 Å | Rhombohedral (Wassonite, R-3m) | researchgate.netnasa.govnasa.govresearchgate.netgeoscienceworld.org |
| a = 3.410 kX, c = 26.4 kX | Hexagonal-Rhombohedral (High-Temp) | researchgate.net | |
| Space Group | R-3m (No. 166) | Rhombohedral (Wassonite) | researchgate.netrruff.infonasa.govresearchgate.netnasa.gov |
| P6₃/mmc (No. 194) | Hexagonal (NiAs-type) | jgeosci.orgwikipedia.org | |
| Density | 4.452 g/cm³ (calculated) | Rhombohedral (Wassonite) | researchgate.netnasa.govnasa.govresearchgate.netgeoscienceworld.org |
| 3.85 g/cm³ | Hexagonal (NiAs-type) | wikipedia.org | |
| Melting Point | 2200 ± 20 K (1927 ± 20 °C) | N/A | aip.org |
| Heat of Sublimation (ΔH₂₉₈°) | 127.8 - 132.6 kcal/mole | N/A | aip.org |
Structure
2D Structure
Properties
CAS No. |
12039-07-5 |
|---|---|
Molecular Formula |
S2Ti |
Molecular Weight |
112 g/mol |
IUPAC Name |
titanium(4+);disulfide |
InChI |
InChI=1S/2S.Ti/q2*-2;+4 |
InChI Key |
OCDVSJMWGCXRKO-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Ti+4] |
Canonical SMILES |
[S-2].[S-2].[Ti+4] |
Synonyms |
titanium monosulfide titanium sulfide |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Titanium Monosulfide
Controlled Solid-State Reaction Pathways
Solid-state reactions represent a traditional yet powerful approach for the synthesis of titanium sulfides. These methods typically involve the reaction of elemental precursors at elevated temperatures or through mechanical energy to induce chemical transformations in the solid state.
High-Temperature Direct Elemental Synthesis Approaches
Direct synthesis from elemental titanium and sulfur is a fundamental method for preparing titanium sulfides. This approach generally involves heating a stoichiometric mixture of the elements in an evacuated and sealed container, often a quartz ampoule, to high temperatures. For instance, titanium disulfide (TiS₂) is commonly prepared by reacting elemental titanium and sulfur at temperatures around 500 °C. wikipedia.org
A variation of this high-temperature approach is the self-propagating high-temperature synthesis (SHS). This method utilizes an exothermic reaction that, once initiated, propagates through the reactant mixture in the form of a combustion wave. An example of this is the synthesis of higher titanium sulfides, such as Ti₃S₄, TiS₂, and TiS₃, in a vacuum of 10⁻³ atm. google.com In this process, powdered lower titanium sulfide (B99878) (Ti₂S) is mixed with titanium powder and crystalline sulfur, with a slight excess of sulfur to compensate for sublimation at high temperatures. google.com The reaction is initiated, leading to the rapid formation of the desired titanium sulfide phase. google.com Another study details the synthesis of titanium disulfide via a carbothermic reaction in a sulfur atmosphere at temperatures above 1473 K (1200 °C). jst.go.jp
The key parameters controlling the final product in these high-temperature methods are the reaction temperature, the stoichiometry of the reactants, and the reaction atmosphere. Careful control of these parameters is essential to obtain the desired phase and crystallinity of the titanium sulfide product.
Mechanochemical Synthesis Strategies for Bulk Titanium Monosulfide
Mechanochemical synthesis offers a solvent-free, low-temperature alternative to traditional high-temperature solid-state reactions. This technique employs mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations. The repeated fracturing and cold-welding of reactant particles during milling lead to intimate mixing at the atomic level, facilitating the chemical reaction.
This method has been successfully used to synthesize a variety of materials, including nanocrystalline titanium monoxide (TiO) from titanium and titanium dioxide (TiO₂) powders. researchgate.net While direct reports on the mechanochemical synthesis of pure this compound are less common, the synthesis of related titanium-sulfur compounds, such as the MAX phase Ti₂SC, demonstrates the viability of this approach. researchgate.net In the synthesis of Ti₂SC, elemental titanium, iron sulfide (FeS₂), and carbon powders are milled together at high energy. researchgate.net The mechanical energy drives the reaction between the precursors, leading to the formation of the desired ternary sulfide-carbide phase. researchgate.net
The advantages of mechanochemical synthesis include the ability to produce nanocrystalline materials with high surface areas and the potential to form metastable phases not accessible by conventional high-temperature methods. rsc.org The process parameters, such as milling time, speed, and the ball-to-powder ratio, are critical in determining the final product's characteristics. rsc.org
Chemical Vapor Deposition (CVD) and Chemical Vapor Transport (CVT) Techniques
Chemical Vapor Deposition (CVD) and Chemical Vapor Transport (CVT) are powerful techniques for producing high-quality thin films and single crystals of titanium sulfides. These methods involve the reaction of volatile precursors in the gas phase, which then deposit onto a heated substrate.
Precursor Chemistry and Vapor Phase Control Mechanisms
The choice of precursors is a critical factor in both CVD and CVT processes. A variety of precursor systems have been explored for the deposition of titanium sulfide films.
Dual-Source Precursors: A common approach involves the use of separate titanium and sulfur sources. Titanium tetrachloride (TiCl₄) is a widely used titanium precursor due to its volatility. capes.gov.br It is typically reacted with a sulfur source such as hydrogen sulfide (H₂S) or an organothiol. wikipedia.orgcapes.gov.brosti.gov For example, TiS₂ films can be deposited on a quartz substrate at temperatures above 300 °C from a mixture of TiCl₄, H₂S, and an argon carrier gas. capes.gov.br The gas flow ratio of the precursors is a key parameter that influences the deposition rate and the morphology of the resulting crystals. capes.gov.br Another dual-source system utilizes tetrakis(dimethylamido)titanium, [Ti(NMe₂)₄], with tert-butanethiol (BuᵗSH) or di-tert-butyl disulfide (Buᵗ₂S₂) as the sulfur source, allowing for deposition at relatively low temperatures (175–500 °C). rsc.org
Single-Source Precursors: To overcome the challenges of controlling the mixing of two gaseous reactants, single-source precursors that contain both titanium and sulfur in a single molecule have been developed. These precursors are designed to decompose at a specific temperature to yield the desired titanium sulfide film. An example is the complex [TiCl₄(HSR)₂], where R is an alkyl group. osti.gov These compounds have been shown to produce high-quality, crystallographically oriented TiS₂ films suitable for battery applications. osti.gov Another notable single-source precursor is tetrakis(tert-butylthiolato)titanium, [Ti(SBuᵗ)₄], which has been used in aerosol-assisted CVD (AACVD) to produce reflective, golden TiS₂ films on glass substrates at temperatures between 150 and 300 °C. illinois.edursc.org
In Situ Precursor Generation: An alternative strategy involves the generation of the volatile titanium precursor in situ. For instance, large-area, highly crystalline 2D TiS₂ nanosheets have been grown via ambient pressure CVD by reacting titanium powder with ammonium (B1175870) chloride (NH₄Cl). researchgate.net The NH₄Cl reacts with the titanium powder to form a volatile titanium chloride species in the reaction zone, which then reacts with a sulfur source to form the TiS₂ film. researchgate.net This method avoids the handling of highly oxophilic and reactive titanium precursors. researchgate.net
The table below summarizes some of the precursor systems used for the CVD of titanium sulfides.
| Titanium Precursor | Sulfur Precursor | Deposition Method | Deposition Temperature (°C) | Resulting Phase |
| TiCl₄ | H₂S | CVD | >300 | TiS₂ |
| [Ti(NMe₂)₄] | BuᵗSH | APCVD | 175–500 | TiS₂ |
| [TiCl₄(HSR)₂] | - | CVD | ≥200 | TiS₂ |
| [Ti(SBuᵗ)₄] | - | AACVD | 150–300 | TiS₂ |
| Ti powder | S powder (with NH₄Cl) | APCVD | - | TiS₂ |
Substrate Engineering and Directed Growth Methodologies for this compound Films
The substrate plays a crucial role in the CVD and CVT growth of titanium sulfide films, influencing their orientation, morphology, and properties. The choice of substrate and the control of the substrate-film interface are key aspects of "substrate engineering."
Titanium sulfide films have been grown on a variety of substrates, including amorphous materials like quartz and glass, as well as crystalline materials. capes.gov.brrsc.org The use of a titanium foil as a substrate in a surface-assisted CVT process has been shown to facilitate the growth of TiS₃ nanobelt films. d-nb.info In this method, sulfur vapor reacts with the titanium substrate at elevated temperatures (e.g., 450 °C), leading to the formation of nanostructures directly on the surface. d-nb.info These TiS₃ nanobelts can then be converted to a titanium-rich sulfide phase (TiS₁.₇₁) by pyrolysis in a vacuum. d-nb.info
The interaction between the growing film and the substrate can be engineered to achieve desired properties. For example, in the growth of other layered materials like molybdenum disulfide (MoS₂), the choice of substrate, such as titanium, can significantly influence the catalytic activity of the film by modifying the interfacial electronic properties. nsf.govosti.gov Similar principles of substrate engineering can be applied to the growth of titanium sulfide films to tailor their properties for specific applications. For instance, using graphene as a substrate has been shown to improve the minority carrier lifetime in tin monosulfide (SnS) films by increasing the adatom diffusion length and promoting the growth of highly oriented films. researchgate.net This suggests that advanced substrates could be beneficial for controlling the crystallinity and defect density in titanium sulfide films as well.
Solution-Based and Soft Chemistry Routes
Solution-based and soft chemistry methods provide low-temperature, energy-efficient pathways to synthesize titanium sulfides with controlled morphology and composition. These approaches often utilize molecular precursors in a solvent, followed by a chemical transformation to yield the final material.
One prominent soft chemistry route is the sol-gel process. Thin films of amorphous TiS₂ have been prepared by reacting a titanium alkoxide, such as titanium isopropoxide (Ti(OPrⁱ)₄), with hydrogen sulfide (H₂S). wikipedia.orgresearchgate.net This reaction produces an amorphous titanium alkoxy-sulfide precursor, which can then be converted to crystalline hexagonal TiS₂ by annealing in a flowing H₂S gas stream. researchgate.net This method allows for the formation of high-surface-area films, which can be advantageous for applications like batteries. wikipedia.org
More direct solution-phase syntheses have also been developed. For example, highly crystalline TiS₂ nanosheets with lateral dimensions of around 500 nm and thicknesses of about 5 nm have been synthesized using a bottom-up solution-phase approach with low-cost molecular precursors. acs.org Similarly, colloidal nanomaterials of ternary transition metal sulfides, such as barium titanium sulfide (BaTiS₃), have been synthesized using wet-chemical methods at temperatures as low as 280 °C with reactive metal amide precursors. nsf.govfigshare.comdigitellinc.com These methods offer control over the size and shape of the resulting nanocrystals by adjusting reaction parameters like temperature, precursor concentration, and reaction time. nsf.govfigshare.com These results demonstrate the potential of solution-based routes for the synthesis of a wide range of titanium sulfide nanostructures.
The table below provides an overview of some solution-based synthesis methods for titanium sulfides.
| Titanium Precursor | Sulfur Source | Method | Temperature (°C) | Product |
| Titanium isopropoxide | H₂S | Sol-gel | Room temp. (synthesis), 800 (annealing) | TiS₂ |
| Molecular precursors | - | Solution-phase | - | TiS₂ nanosheets |
| Metal amides | - | Wet-chemical | 280 | BaTiS₃ nanocrystals |
Hydrothermal and Solvothermal Synthesis of this compound Phases
Hydrothermal and solvothermal methods represent versatile, solution-based approaches for synthesizing crystalline titanium sulfide phases at moderate temperatures and high pressures. These techniques allow for precise control over the size and morphology of the resulting nanomaterials.
In a typical hydrothermal synthesis of titanium disulfide (TiS2), precursors such as titanium tetra isopropoxide serve as the titanium source, while thiourea (B124793) acts as the sulfur source. springerprofessional.deresearchgate.net The reaction is conducted in an aqueous solution within a sealed autoclave. The process yields nanostructured TiS2 with a hexagonal crystal structure and an average crystallite size of approximately 23 nm. springerprofessional.deresearchgate.net Similarly, composites involving titanium and sulfide components, such as cobalt sulfide (CoSₓ) on TiO₂ nanotubes, can be fabricated using hydrothermal methods where the substrate is placed in a solution containing the necessary precursors and heated. ukm.my
Solvothermal routes, which use non-aqueous solvents, are also employed. For instance, the synthesis of ultrathin tin monosulfide nanosheets has been achieved via a solvothermal route, highlighting the method's capability in producing 2D nanostructures. researchgate.net These methods are advantageous for producing materials with high surface area and controlled dimensionality, which are critical for various technological applications.
Organometallic Precursor Chemistry for Molecular this compound Complexes
Organometallic chemistry provides an elegant pathway to molecular titanium sulfide complexes, including rare examples of terminal titanium sulfides. These methods involve the reaction of well-defined organometallic titanium compounds with sulfur-containing reagents.
A notable example is the synthesis starting from the piano stool complex (C₅Me₅)TiMe₃. This compound reacts with trityl mercaptan (HSCPh₃) to produce (C₅Me₅)TiMe₂(SCPh₃). acs.org Subsequent reduction of this complex with an alkali metal, such as potassium in the presence of a cryptand, successfully cleaves the S-CPh₃ bond to yield [K(crypt)][(C₅Me₅)TiMe₂(S)], which is the first reported example of a piano stool titanium complex with a terminal sulfide ligand. acs.org
Another approach involves the reaction of titanium amides with thiols. The reaction between tetrakis(diethylamido)titanium(IV) (Ti(NEt₂)₄) and tert-butyl thiol (ButSH) in toluene (B28343) produces a mixture of the titanium thiolate complexes [Ti(SBuᵗ)₄] and [Ti(SBuᵗ)₃(NEt₂)]. capes.gov.br These molecular precursors can then be used in vapor phase studies to deposit titanium sulfide thin films. capes.gov.br The use of organometallic precursors allows for synthesis under milder conditions and provides access to unique molecular structures that are not achievable through traditional high-temperature solid-state reactions.
Wet Chemical Synthesis Strategies for Controlled Precipitation
Wet chemical synthesis, particularly controlled precipitation, offers a straightforward and scalable method for producing titanium sulfide materials. This strategy relies on the reaction of soluble titanium salts with a sulfur source in a liquid medium, leading to the precipitation of the desired solid product.
One direct approach involves the use of sodium sulfide (Na₂S) as a precipitating agent to remove titanium ions from aqueous solutions. epa.gov In this process, the addition of Na₂S to a solution containing Ti³⁺ ions leads to the formation of an insoluble titanium sulfide precipitate. epa.gov The efficiency of this removal can be enhanced by the use of coagulants. epa.gov
A more sophisticated precipitation method employs a soluble sulfur-transfer agent. The reaction of titanium(IV) chloride (TiCl₄) with a solution of ZnS₆(TMEDA) in dichloromethane (B109758) results in the immediate precipitation of a sulfur-rich polymeric titanium sulfide (TiSₓ). illinois.edu The solid product can be isolated, and excess elemental sulfur, which co-precipitates, can be removed by sublimation or solvent extraction. illinois.edu This method provides a low-temperature route to a highly reactive form of titanium sulfide that is soluble in donor solvents, offering further possibilities for solution-phase processing. illinois.edu
Atomic Layer Deposition (ALD) for Precision Thin Film Synthesis
Atomic Layer Deposition (ALD) is a superior thin-film deposition technique that enables the growth of uniform, conformal, and pinhole-free films with atomic-level thickness control. It is based on sequential, self-limiting surface reactions.
Optimization of Precursor Selection and Deposition Parameters
The success of ALD for titanium sulfide synthesis hinges on the careful selection of precursors and the optimization of deposition parameters. The most common precursors for titanium are titanium tetrachloride (TiCl₄) and organometallic compounds like tetrakis(dimethylamido)titanium (TDMAT). researchgate.netaip.orgaip.org Hydrogen sulfide (H₂S) is typically used as the sulfur co-reactant. researchgate.netaip.orgaip.org
The ALD process operates within a specific temperature range known as the "ALD window," where self-limiting growth occurs. For the TiCl₄/H₂S process, this window is typically between 125 °C and 200 °C. researchgate.netaip.orgosti.gov Within this window, a saturated growth rate of approximately 0.5 Å per cycle can be achieved. researchgate.netaip.org The process involves sequential pulses of the TiCl₄ and H₂S precursors, separated by inert gas purges to remove unreacted precursors and byproducts. A typical pulse sequence might be (3s TiCl₄ pulse) - (30s purge) - (1s H₂S pulse) - (30s purge). aip.org
For the TDMAT/H₂S process, an ALD window has been identified between 150 °C and 180 °C, yielding a consistent growth rate of about 0.52 Å/cycle. aip.org The optimization of these parameters—precursor choice, temperature, and pulse/purge times—is critical for controlling film properties and ensuring high-quality, self-limiting deposition.
| Titanium Precursor | Sulfur Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Reference |
|---|---|---|---|---|
| Titanium tetrachloride (TiCl₄) | Hydrogen sulfide (H₂S) | 125–200 | ~0.5 | researchgate.netaip.org |
| Titanium tetrachloride (TiCl₄) | Hydrogen sulfide (H₂S) | 400 | 0.15–0.26 | researchgate.net |
| Tetrakis(dimethylamido)titanium (TDMAT) | Hydrogen sulfide (H₂S) | 150–180 | ~0.52 | aip.org |
Phase Control and Stoichiometry Tuning through ALD Conditions
ALD offers remarkable control over the stoichiometry and phase of the deposited titanium sulfide films by carefully tuning the deposition conditions. Research has demonstrated that both metallic TiS₂ and semiconducting TiS₃ phases can be synthesized selectively at low temperatures. nih.govacs.org
The key parameters for phase control are the deposition temperature and the nature of the sulfur co-reactant (i.e., thermal vs. plasma-enhanced ALD). nih.govacs.org
TiS₂ Synthesis : Using thermal ALD with H₂S gas as the co-reactant at a temperature of 100 °C results in the formation of titanium disulfide (TiS₂). nih.govacs.org TiS₂ can also be formed using plasma-enhanced ALD (PE-ALD) at higher temperatures, specifically between 150 °C and 200 °C. nih.govacs.org
TiS₃ Synthesis : The synthesis of titanium trisulfide (TiS₃) is achieved exclusively at a low temperature of 100 °C when using an H₂S plasma as the co-reactant (PE-ALD). nih.govacs.org The formation of the TiS₃ phase is attributed to the presence of reactive S₂ species generated in the H₂S plasma, which are not present in the thermal process. nih.govacs.org
This ability to switch between TiS₂ and TiS₃ by modifying the ALD process parameters, without changing the precursors, provides a powerful tool for fabricating complex heterostructures and devices that require materials with different electronic properties. nih.govacs.org
Fabrication of Nanostructured this compound Materials
The synthesis of titanium sulfide with specific nanoscale morphologies—such as nanoparticles, nanosheets, and nanobelts—is essential for harnessing its unique properties. Various fabrication techniques have been developed to produce these nanostructures.
Nanosheets : Two-dimensional (2D) titanium sulfide nanosheets can be produced through the electrochemical exfoliation of bulk TiS₂ crystals. wangresearchgroup.org This top-down approach yields thin layers of the material. Titanium sulfide nanosheets (TiSₓ NSs) can also be prepared via methods suitable for creating cascade bioreactors for therapeutic applications. nih.gov
Nanoparticles : An induction thermal plasma method can be used for the large-scale synthesis of titanium(III) sulfide (Ti₂S₃) nanoparticles. researchgate.net This high-temperature aerosol technique allows for the production of conductive nanoparticles that can be further surface-modified. researchgate.net
Nanobelts, Nanoribbons, and Nanodiscs : Chemical Vapor Transport (CVT) is a powerful method for growing a variety of crystalline nanostructures. By reacting titanium and sulfur powder in the vapor phase at different temperatures, the morphology and stoichiometry can be controlled. For instance, TiS₃ nanobelts have been grown on titanium substrates using a surface-assisted CVT process at 450 °C. d-nb.info These nanobelts can subsequently be converted to a TiS₁.₇₁ phase through vacuum pyrolysis. d-nb.info Further studies using CVT have shown that varying the growth temperature allows for the selective fabrication of TiS₃ nanosheets and nanoribbons at lower temperatures (400-550 °C) and TiS₂ nanodiscs at higher temperatures (600-650 °C). researchgate.netresearchgate.net
These methods provide a robust toolkit for fabricating a wide array of titanium sulfide nanostructures, enabling the exploration of their size- and shape-dependent properties.
Elucidation of Crystal Structure and Microstructural Characteristics
Crystal Structure Determination and Refinement
The precise arrangement of titanium and sulfur atoms in the TiS lattice is critical and has been determined through several crystallographic techniques. Titanium monosulfide is known to crystallize in different structures, with the most common being a hexagonal form. A notable rhombohedral phase has also been identified in nature.
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the lattice parameters of bulk and thin-film this compound. azonano.combohrium.com For bulk TiS, XRD analysis reveals a hexagonal crystal structure belonging to the Nickel Arsenide (NiAs)-type, which is characterized by the P6₃/mmc space group. materialsproject.orgwikipedia.org This structure consists of titanium atoms in octahedral coordination, bonded to six sulfur atoms. materialsproject.org
In the analysis of thin films, XRD is used to assess crystallinity, preferred orientation (texture), and residual stress. inoe.ro The deposition parameters, such as substrate temperature and sputtering pressure, can significantly influence the texture of titanium-based films, leading to preferred orientations of specific crystal planes. ntmdt-si.com While specific studies on TiS thin films are less common, analysis of titanium films shows that different preferred orientations can be induced and identified by XRD, a principle that applies directly to TiS film characterization. ntmdt-si.comresearchgate.net
A distinct, naturally occurring form of this compound, named wassonite, was discovered in a meteorite and identified as having a rhombohedral crystal system with the space group R3m. rruff.info The crystallographic data for these primary phases of TiS are summarized in the table below.
| Property | Hexagonal TiS | Rhombohedral TiS (Wassonite) |
|---|---|---|
| Crystal System | Hexagonal | Rhombohedral |
| Space Group | P6₃/mmc | R3m |
| Lattice Parameter (a) | 3.27 Å | 3.42 Å |
| Lattice Parameter (b) | 3.27 Å | 3.42 Å |
| Lattice Parameter (c) | 6.43 Å | 26.50 Å |
| Lattice Angles (α, β) | 90° | 90° |
| Lattice Angle (γ) | 120° | 120° |
Electron diffraction techniques are indispensable for analyzing the crystal structure of micro- and nanocrystalline materials. su.se Selected Area Electron Diffraction (SAED), a technique performed in a Transmission Electron Microscope (TEM), is particularly crucial when dealing with samples too small for conventional XRD. wikipedia.org
The discovery and characterization of the mineral wassonite is a prime example of the power of SAED. rruff.info Because the wassonite grains found in the Yamato 691 meteorite were sub-micrometer in size, their crystal structure could not be determined by macroscopic methods. rruff.info Instead, SAED was used to obtain diffraction patterns from these minute grains, which allowed for the determination of its rhombohedral crystal structure and lattice parameters. rruff.info
SAED patterns provide a direct visualization of the reciprocal lattice of a crystal. For a single-crystalline material, the pattern consists of a regular array of sharp spots, whereas a polycrystalline material produces a pattern of concentric rings. youtube.com The analysis of these patterns allows for the measurement of interplanar spacings (d-values), which can be matched to known crystal structures for phase identification. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic structure of crystalline materials, complementing the data obtained from diffraction techniques. youtube.com By achieving resolutions below 0.2 nm, which is the typical distance between atoms in a solid, HRTEM can visualize the lattice fringes corresponding to the crystallographic planes. youtube.comresearchgate.net
In the context of this compound, HRTEM would allow researchers to observe the arrangement of titanium and sulfur atoms within the hexagonal or rhombohedral lattices. These images serve as a direct confirmation of the crystal structure and can reveal the presence of stacking faults, dislocations, and other crystallographic defects at the atomic scale. youtube.comnih.gov The measured distances between the lattice fringes in an HRTEM image can be correlated with the d-spacings determined by XRD and SAED to identify the specific crystal planes being observed.
Microstructural Morphology and Growth Features
The microstructure of this compound, encompassing the size, shape, and arrangement of its grains and any internal defects, is heavily dependent on its synthesis or growth conditions. Electron microscopy is the primary tool for characterizing these features.
Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of materials. For this compound, SEM analysis can reveal the shape and size distribution of crystals or grains in bulk samples and coatings. researchgate.net Studies on sputtered titanium films, for instance, show that morphology can vary significantly with deposition temperature, ranging from globular structures to well-defined hexagonal platelets. researchgate.netresearchgate.net
Cross-sectional SEM imaging is employed to examine the internal structure of films and coatings. ntmdt-si.com This analysis can reveal features such as columnar growth, which is a typical morphology for films deposited via sputtering. mdpi.com The density and structure of these columns can be influenced by deposition parameters, with higher substrate temperatures often leading to denser film morphologies due to increased surface diffusivity of the sputtered atoms. ntmdt-si.commdpi.com
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to study the internal microstructure of materials, including grain boundaries, defects, and the morphology of nanostructures. nih.govyoutube.com TEM analysis was integral to the initial identification of wassonite, where it was used to image the sub-micrometer grains before electron diffraction was performed. rruff.info
TEM studies on titanium sulfide (B99878) nanostructures have shown that different morphologies, such as nanosheets, nanoribbons, and nanodiscs, can be fabricated by controlling growth parameters like temperature in a chemical vapor transport (CVT) method. researchgate.net Furthermore, TEM is a powerful tool for visualizing internal defects within crystals. For example, in related titanium-based thin films, dislocations and other defects are clearly visible in TEM images, providing insight into the crystalline quality of the material. researchgate.net This capability is essential for understanding how defects may influence the properties of this compound.
Local Structural Analysis and Chemical Bonding Characteristics
Understanding the local atomic environment and the nature of the chemical bonds in this compound is crucial for elucidating its physical and chemical properties. A suite of advanced spectroscopic techniques provides element-specific and environment-sensitive information, offering a detailed picture of the material's structure at the nanoscale.
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environments
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a material. uu.nl The technique is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comaps.org
For this compound, XAS at the Ti K-edge provides detailed information about the coordination environment of the titanium atoms. The XANES region, which is sensitive to the oxidation state and coordination chemistry, can confirm the formal valence state of titanium and its local symmetry (e.g., octahedral coordination). nsf.govacs.org The pre-edge features in the Ti K-edge XANES spectrum are particularly informative; their intensity and position can distinguish between different coordination geometries (e.g., tetrahedral vs. octahedral). mdpi.commdpi.com
The EXAFS region provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.com Analysis of the EXAFS spectrum for TiS would yield precise Ti-S bond lengths and the number of nearest sulfur neighbors, as well as information about the second coordination shell, likely involving Ti-Ti interactions. This data is essential for confirming the local structure and quantifying any static or thermal disorder.
Table 1: Representative Ti K-edge XAS Data for a Hypothetical this compound Sample
| Parameter | Description | Expected Value for TiS (Octahedral) |
| XANES Pre-edge Peak | Intensity indicates the degree of inversion symmetry around the Ti atom. | Low intensity |
| EXAFS 1st Shell | The immediate atomic neighbors to the central Ti atom. | Sulfur (S) |
| Coordination Number (N) | The number of nearest neighbors. | ~6 |
| Bond Distance (R) | The distance between the central Ti atom and its nearest S neighbors. | ~2.42 Å |
Note: This table presents expected values based on known structures of titanium sulfides and general principles of XAS. Actual experimental values may vary.
Electron Energy-Loss Spectroscopy (EELS) for Element-Specific Information and Valence State Mapping
Electron Energy-Loss Spectroscopy (EELS), typically performed in a transmission electron microscope (TEM), is a technique that analyzes the energy loss of electrons as they pass through a thin sample. This provides information about elemental composition, chemical bonding, and electronic properties with high spatial resolution. eag.comwiley.com
In the study of this compound, EELS can be used for two primary purposes:
Valence State Mapping: The Ti L2,3 edge in the EELS spectrum corresponds to the excitation of electrons from the Ti 2p core levels to unoccupied 3d states. researchgate.net The precise energy and fine structure of these "white lines" are highly sensitive to the oxidation state of the titanium atoms. researchgate.netglobalsino.com For instance, a shift in the L2,3 edge to lower energy loss is indicative of a reduction in the titanium valence state (e.g., from Ti4+ towards Ti3+ or Ti2+). globalsino.comglobalsino.com By scanning the electron beam across a sample, one can create a map of the titanium oxidation state, revealing variations at grain boundaries, defects, or interfaces.
Elemental Mapping: EELS can generate element-specific maps with nanoscale resolution. jeol.com By setting an energy filter to select electrons that have lost an amount of energy characteristic of the titanium L-edge or the sulfur K-edge, a two-dimensional map of the distribution of each element can be created. radiologykey.comeels.info This is invaluable for assessing the homogeneity of the TiS compound and identifying any elemental segregation or secondary phases.
Table 2: Characteristic EELS Edges for this compound Analysis
| Element | Edge | Approximate Energy Loss (eV) | Information Provided |
| Titanium (Ti) | L2,3 | ~456 | Valence state, electronic structure, elemental mapping |
| Sulfur (S) | K | ~2472 | Elemental mapping, bonding environment |
Note: The energy loss values are approximate and can shift based on the chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Local Chemical Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical environment, structure, and dynamics of a material. For titanium-containing compounds, solid-state NMR typically focuses on the two NMR-active isotopes, 47Ti and 49Ti. huji.ac.il
The application of 47/49Ti NMR to this compound is challenging due to several factors. Both isotopes are quadrupolar nuclei (spin I > 1/2), which often results in broad spectral lines, and they have low natural abundance and low gyromagnetic ratios, leading to low sensitivity. oaepublish.comfsu.edu Consequently, high magnetic fields and specialized techniques are often required to obtain high-quality spectra. chemrxiv.org
Despite these challenges, 47/49Ti NMR can provide unique insights into the local structure of TiS that are not accessible by other methods. The chemical shift of the titanium nucleus is highly sensitive to its coordination number, the nature of the bonded atoms (in this case, sulfur), and the Ti-S bond lengths. pascal-man.com Different crystallographic sites or local environments within the TiS lattice would give rise to distinct NMR signals, allowing for the characterization of structural disorder or the presence of multiple phases.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints
Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify materials by measuring the absorption of infrared radiation by the sample. rtilab.cominnovatechlabs.com When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. azooptics.com The specific frequencies of radiation that are absorbed are characteristic of the types of chemical bonds present in the material, creating a unique "vibrational fingerprint." technologynetworks.com
In the context of this compound, FTIR analysis is used to probe the vibrational modes of the Ti-S bonds. The Ti-S stretching and bending vibrations are expected to appear in the far-infrared region of the spectrum, typically below 600 cm-1. The exact position and number of these absorption bands are determined by the local symmetry of the titanium atoms and the crystal structure of the material. researchgate.net FTIR can be used to confirm the formation of the Ti-S framework, assess the crystallinity of the material, and detect the presence of impurity phases, such as titanium oxides (which exhibit strong Ti-O vibrations at higher wavenumbers) or surface hydroxyl groups. nih.gov
Defect Chemistry and Non-Stoichiometry in this compound Systems
Real crystalline materials are never perfect and contain various types of defects that disrupt the periodic arrangement of atoms. libretexts.org These defects, even in small concentrations, can significantly influence the material's electronic, optical, and chemical properties. This compound, like many transition metal chalcogenides, is known to exhibit non-stoichiometry, which is intrinsically linked to the presence of point defects.
Characterization of Point Defects (Vacancies, Interstitials, Substitutions)
Point defects are zero-dimensional imperfections in the crystal lattice. fiveable.memines-albi.fr The primary types of point defects relevant to this compound are vacancies, interstitials, and substitutional defects. researchgate.net
Vacancies : These are empty lattice sites where an atom is missing. mines-albi.fr In TiS, both titanium vacancies (VTi) and sulfur vacancies (VS) can exist. The formation energy of these vacancies determines their equilibrium concentration at a given temperature. Vacancies are crucial as they can act as charge carriers or scattering centers, directly impacting electrical conductivity. Non-stoichiometric compounds like Ti1-xS or TiS1-y are common, where the deviation from ideal stoichiometry is accommodated by a high concentration of titanium or sulfur vacancies, respectively.
Interstitials : An interstitial defect occurs when an atom occupies a site in the crystal that is not a normal lattice site, such as the small voids between atoms. mit.edu Due to the relatively dense packing in the TiS structure, self-interstitials (an extra Ti or S atom in a void) are generally considered to have high formation energy and are less common than vacancies. mit.edu However, small impurity atoms could potentially occupy these interstitial sites.
Substitutional Defects : These defects occur when a host atom (Ti or S) is replaced by a foreign impurity atom. For example, another transition metal could substitute for titanium, or another chalcogen like selenium could substitute for sulfur. These substitutions can be intentional (doping) to modify the material's properties or can result from impurities during synthesis.
The characterization of these defects often involves a combination of high-resolution imaging techniques, such as scanning transmission electron microscopy (STEM), and spectroscopic methods that are sensitive to local changes in structure and chemistry.
Investigation of Extended Defects (Dislocations, Grain Boundaries) and Their Influence
Extended defects, such as dislocations and grain boundaries, are interruptions in the regular, repeating arrangement of atoms in a crystalline solid. While point defects disrupt the lattice at a single atomic site, extended defects occur over a larger area or volume and play a crucial role in determining the mechanical and electronic properties of a material.
Dislocations are linear defects around which the atoms of the crystal lattice are misaligned. The two primary types are edge dislocations and screw dislocations. An edge dislocation can be visualized as the edge of an extra half-plane of atoms inserted into the crystal lattice. A screw dislocation is more complex, resembling a spiral ramp of atoms within the crystal structure. In polycrystalline this compound, the movement of these dislocations under stress is the primary mechanism of plastic deformation. The density and arrangement of dislocations can influence the material's hardness and ductility. For instance, interactions between dislocations can impede their movement, leading to work hardening. In titanium alloys, dislocation interactions and their transmission across grain boundaries are key factors in fatigue and deformation behavior. matec-conferences.org
Grain Boundaries are two-dimensional defects that separate individual crystallites (grains) of different orientations in a polycrystalline material. The atoms at a grain boundary are disordered and have a higher energy compared to the atoms within the perfectly ordered grains. These interfaces influence a wide range of material properties.
The influence of these defects in this compound can be summarized as follows:
Mechanical Properties: Grain boundaries act as obstacles to dislocation motion, which generally increases the strength and hardness of the material. This is because a dislocation moving through one grain cannot easily cross into a neighboring grain with a different crystallographic orientation. Research on low-carbon steels has demonstrated that titanium sulfide particles, typically ranging from 0.2 to 0.8 µm, can effectively pin the grain boundaries of the surrounding metal matrix, hindering grain growth during heat treatment and enhancing mechanical stability. researchgate.net This pinning effect highlights the significant mechanical influence exerted by the grain boundaries of the TiS particles themselves.
Chemical Reactivity: The higher energy state of atoms at grain boundaries and dislocation cores can make these sites more chemically reactive than the bulk crystal. This can lead to preferential corrosion or catalytic activity along these defects.
While direct microscopic investigation of dislocation structures within bulk this compound is not extensively documented in publicly available research, their presence and influence are inferred from the fundamental principles of materials science and studies of related titanium compounds and composites. matec-conferences.orgresearchgate.net
Stoichiometric Control and its Direct Implications for Crystallographic and Electronic Properties
Stoichiometry refers to the whole-number ratio of elements in a compound. However, many solid inorganic compounds, including transition metal sulfides, can exist as non-stoichiometric compounds, meaning their elemental composition deviates from the ideal ratio. wikipedia.org In the titanium-sulfur system, it is possible to synthesize materials with a range of compositions, such as Ti(1+x)S or TiS(2-x). This deviation from the ideal 1:1 ratio in this compound is governed by the presence of point defects, primarily vacancies (missing atoms on a lattice site) and interstitials (atoms in between regular lattice sites). wikipedia.org
Control over stoichiometry is typically achieved during synthesis by precisely managing the ratio of precursors and the thermodynamic conditions, such as temperature and pressure. For instance, in the synthesis of titanium sulfides, modulating the initial sulfur-to-titanium ratio and the process temperature can lead to different phases, such as TiS2 or TiS3. acs.org This principle allows for the deliberate introduction of defects to tune the material's properties.
Direct Implications for Crystallographic Properties
The introduction of point defects to create a non-stoichiometric compound directly affects its crystal structure. This compound (TiS) crystallizes in a hexagonal structure of the NiAs-type. wikipedia.org When excess titanium atoms are present (Ti(1+x)S), they can occupy interstitial sites within the lattice. Conversely, a deficiency of sulfur would result in sulfur vacancies.
These defects cause measurable changes in the crystallographic parameters:
Lattice Parameters: The presence of interstitial atoms or vacancies alters the average distance between atoms, leading to a change in the unit cell dimensions (lattice parameters a and c). Studies on the related TiS2 system show that as excess titanium is intercalated into the structure (forming Ti(1+x)S2), the a-axis lattice parameter increases while the c-axis parameter generally decreases.
Crystal Density: The introduction of defects changes the mass per unit cell volume, thereby altering the crystal's density. Interstitial atoms increase density, while vacancies decrease it.
The table below illustrates the expected influence of non-stoichiometry on the crystallographic properties of a hexagonal titanium sulfide structure, based on established principles in the well-studied TiS2 system.
| Stoichiometry | Primary Defect Type | Effect on Lattice Parameter 'a' | Effect on Lattice Parameter 'c' | Effect on Unit Cell Volume |
|---|---|---|---|---|
| Sulfur-Deficient (TiS1-x) | Sulfur Vacancies (VS) | Expected to decrease | Expected to increase | Variable |
| Stoichiometric (TiS) | Ideal Lattice | Baseline | Baseline | Baseline |
| Titanium-Rich (Ti1+xS) | Titanium Interstitials (Tii) | Expected to increase | Expected to decrease | Variable |
Direct Implications for Electronic Properties
The electronic and magnetic properties of this compound are acutely sensitive to its stoichiometry. The deliberate introduction of defects through non-stoichiometry is a form of "defect engineering" used to control these properties.
Carrier Concentration and Conductivity: In a perfectly stoichiometric crystal, the number of electrons is fixed. However, defects can introduce additional charge carriers. For example, excess titanium atoms in the TiS lattice can act as electron donors, increasing the number of free electrons. This directly increases the material's electrical conductivity. The related compound, titanium disulfide (TiS2), is known to be a semimetal, but its conductivity and carrier concentration are highly dependent on stoichiometry. wikipedia.orgpveducation.org Even small deviations can significantly alter the resistivity.
Electronic Structure: Non-stoichiometry can shift the Fermi level, which is the energy level that separates occupied and unoccupied electron states. This can change the fundamental electronic nature of the material, for example, inducing a transition from a semiconductor to a semimetal. ossila.com
Magnetic Properties: The magnetic properties are also strongly linked to the electronic structure and defects. While stoichiometric TiS2 is diamagnetic, its magnetic susceptibility is sensitive to non-stoichiometry. wikipedia.org Stoichiometric this compound (TiS) exhibits a positive magnetic susceptibility, indicating paramagnetic behavior. wikipedia.org This is expected to change with deviations in stoichiometry that alter the electronic states near the Fermi level.
The table below summarizes the general relationship between stoichiometry and the electronic properties of titanium sulfides.
| Property | Influence of Excess Titanium (or Sulfur Vacancy) | Research Finding Context |
|---|---|---|
| Carrier (Electron) Concentration | Increases | Excess Ti atoms act as electron donors. |
| Electrical Resistivity | Decreases | Higher carrier concentration leads to lower resistivity. |
| Magnetic Susceptibility (χ) | Alters the value | Stoichiometric TiS is paramagnetic (+432.0·10−6 cm3/mol) wikipedia.org; this value is sensitive to changes in electronic structure from defects. wikipedia.org |
| Electronic Behavior | Can induce transitions (e.g., semiconductor to semimetal) | Observed in TiS2 under pressure or with non-stoichiometry. wikipedia.orgossila.com |
Electronic Structure and Advanced Spectroscopic Characterization
Electronic Band Structure Elucidation
The arrangement of electron energy levels in a solid, known as the electronic band structure, dictates its electrical and optical properties. For titanium monosulfide, the band structure reveals a nuanced picture that has been the focus of numerous studies.
The classification of this compound as a semimetal or a semiconductor has been a point of contention in scientific literature. aip.org Some experimental studies, including optical absorption spectra and Hall effect measurements, have suggested that TiS₂ is a semiconductor with a bandgap ranging from 0.05 to 2.5 eV. aip.org Conversely, other research points towards a semimetallic nature, characterized by a small overlap between the valence and conduction bands. aip.orgwikipedia.org
First-principles calculations have shown that pristine, stoichiometric monolayer TiS₂ is a semiconductor. mdpi.com However, the presence of intrinsic point defects, such as titanium interstitials, can induce a local transition from a semiconducting to a metallic state. mdpi.comresearchgate.net These defects lead to a shift in the Fermi level into the conduction band, resulting in occupied electronic states within the band and a greater delocalization of electrons. mdpi.com Theoretical calculations using the generalized gradient approximation (GGA) PBE functional tend to predict a semimetallic character, while more advanced methods like PBE0 suggest a small bandgap, indicative of a semiconductor. researchgate.net Ultimately, experimental evidence points towards TiS₂ being a heavily self-doped semiconductor, where the high conductivity arises from this doping effect rather than an intrinsic semimetallic nature. researchgate.net The synthesis conditions play a crucial role in determining the final electronic behavior of the material. researchgate.net
The nature of the band gap, whether direct or indirect, is a critical parameter for optoelectronic applications. In a direct band gap semiconductor, the top of the valence band and the bottom of the conduction band occur at the same momentum value (at the Γ-point in the Brillouin zone), allowing for efficient light emission. In an indirect band gap semiconductor, these points are at different momenta, requiring the involvement of a phonon in electronic transitions.
For monolayer 1T-TiS₂, density functional theory (DFT) calculations have identified both direct and indirect band gaps. A direct band gap of 0.422 eV has been calculated at the Γ-point. mdpi.com An indirect band gap of 0.273 eV exists between the valence band maximum at the Γ-point, which is dominated by sulfur 2p orbitals, and the conduction band minimum at the M-point, primarily composed of titanium 3d orbitals. mdpi.com The application of strain can further influence these properties, with tensile strain capable of inducing a transition from an indirect to a direct band gap. rsc.orgrsc.org Other studies have reported a fundamental gap of 2.0 eV and a smaller indirect gap of 1.4 eV for layered TiS₂. lew.ro
The following table summarizes the calculated band gap values for TiS₂ from various studies:
| System | Band Gap Type | Energy (eV) | Source |
| Monolayer 1T-TiS₂ | Direct (at Γ-point) | 0.422 | mdpi.com |
| Monolayer 1T-TiS₂ | Indirect (Γ to M) | 0.273 | mdpi.com |
| Layered TiS₂ | Fundamental | 2.0 | lew.ro |
| Layered TiS₂ | Indirect | 1.4 | lew.ro |
This table presents interactive data. Users can sort and filter the information based on the system, band gap type, and energy.
The Fermi surface represents the boundary in momentum space between occupied and unoccupied electron states at absolute zero temperature. Its shape and features are crucial for understanding a material's electronic transport properties.
In semimetallic TiS₂, the Fermi surface is characterized by a small overlap of the valence band maximum and the conduction band minimum. rsc.orgrsc.org For monolayer 1T-TiS₂, the valence band maximum is located at the Γ point, while the conduction band minimum is at the M point, resulting in an energetic overlap of 5 meV. rsc.org The application of compressive strain increases this overlap, enhancing the semimetallic nature. rsc.org Conversely, tensile strain can eliminate this overlap, driving a transition to a semiconducting state. rsc.orgrsc.org
Angle-resolved photoemission spectroscopy (ARPES) studies on TiSe₂-TiS₂ solid solutions have provided insights into the Fermi surface of TiS₂. acs.org In semiconducting TiS₂, the electron pocket is located only at the Γ point in the valence band, with no features observed in the conduction band at the M point due to its wide band gap of approximately 0.5 eV. acs.org At low temperatures, the conduction band remains empty. acs.org The Fermi surface of related titanium pnictide oxides has also been investigated, revealing multiple sheets with both two-dimensional and three-dimensional character, arising from different Ti 3d orbitals. mdpi.com
Density of Electronic States (DOS) Analysis
The density of states (DOS) describes the number of available electronic states at each energy level. Analyzing the total and partial DOS provides a deeper understanding of the electronic structure and bonding within a material.
The partial density of states (PDOS) provides a more detailed view by decomposing the total DOS into contributions from different atomic orbitals. In TiS₂, the valence band is primarily composed of sulfur 3p states, while the conduction band is dominated by titanium 3d states. mdpi.comacs.org
There is significant hybridization between the Ti 3d and S 3p orbitals, which is crucial for the material's bonding and electronic properties. arizona.edu This p-d hybridization is a common feature in transition metal sulfides and allows for transitions that would otherwise be forbidden by atomic selection rules. arizona.edu The upper valence band is largely composed of S-p states, with some contribution from Ti-d states. nipne.ro The conduction band is mainly formed by Ti-3d states with a smaller contribution from S-2p states. nipne.ro This hybridization between S-2p and Ti-3d orbitals, along with contributions from O-2p states in oxidized samples, can facilitate charge transfer and enhance interfacial interactions. nipne.ro
Electron Transport Phenomena
The movement of charge carriers—electrons and holes—dictates the electrical properties of this compound. This section explores the current understanding of these transport behaviors.
Advanced Carrier Mobility Studies and Scattering Mechanisms
Detailed experimental studies on the carrier mobility and dominant scattering mechanisms in this compound (TiS) are not widely available in the current literature. As a semiconductor, its charge carrier mobility is expected to be influenced by factors such as crystalline defects, impurity concentrations, and phonon scattering. However, quantitative values for the mobility of electrons and holes in TiS remain to be thoroughly investigated.
For context, related transition metal sulfides have been studied more extensively. For instance, tin(II) monosulfide (SnS), another monosulfide semiconductor, shows carrier mobilities that are highly dependent on crystal size, ranging from 0.14 cm²/V·s for small nanocrystals to over 20 cm²/V·s for larger crystals. nih.govacs.org In titanium trisulfide (TiS₃), electron mobility is anisotropic, with values of 80 cm²/(V·s) and 40 cm²/(V·s) measured along different crystal axes. wikipedia.org These examples highlight the types of detailed studies that are yet to be broadly performed for this compound.
Fundamental Electrical Conductivity Mechanisms in Bulk and Nanostructured this compound
This compound is a semiconductor, meaning its electrical conductivity lies between that of a conductor and an insulator and is strongly dependent on temperature. wikipedia.org The conductivity arises from the excitation of electrons from the valence band to the conduction band, creating mobile electrons and holes. This contrasts with the behavior of titanium disulfide (TiS₂), which is considered a semimetal with high electrical conductivity due to the overlap of its valence and conduction bands. wikipedia.orgpveducation.org
Specific electrical conductivity values for bulk and nanostructured TiS are not extensively documented. The natural form of TiS, wassonite, was identified as sub-micrometer grains within a meteorite, making conventional property measurements challenging. rruff.infogeoscienceworld.org Synthetic TiS exists in a hexagonal crystal structure. wikipedia.orgmaterialsproject.org The electrical conductivity in both bulk and nanostructured forms would be governed by the intrinsic carrier concentration and their mobility, which are influenced by the material's purity, stoichiometry, and crystalline quality.
Anisotropic Transport Properties Along Crystallographic Directions
The crystal structure of this compound suggests that its electronic transport properties are likely anisotropic. Wassonite, the naturally occurring form of TiS, possesses a rhombohedral crystal structure (space group R3m). rruff.infogeoscienceworld.orgnasa.gov Other synthetic forms of TiS are reported to have a hexagonal structure (space group P6₃/mmc). wikipedia.orgmaterialsproject.org These layered or non-cubic crystal structures inherently lead to different atomic arrangements along different crystallographic axes.
This structural anisotropy typically results in anisotropic transport properties, where electrical conductivity and carrier mobility are different when measured along different directions. For example, in the layered structures of other titanium sulfides like TiS₂ and TiS₃, transport is known to be highly anisotropic. wikipedia.orgwikipedia.orgresearchgate.netnih.gov While it is expected that TiS would exhibit similar anisotropic behavior due to its crystal structure, specific quantitative experimental studies detailing the anisotropic transport properties along its crystallographic directions are not readily found in the surveyed literature.
Spectroscopic Probes of Electronic States
Spectroscopic techniques are essential for probing the electronic structure of materials. X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) provide critical information about core electron levels, valence band structure, and work function.
X-ray Photoelectron Spectroscopy (XPS) for Core Levels and Valence Band Structure
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of a material. In this compound, the titanium atom exists in the Ti²⁺ oxidation state. Analysis of the mineral wassonite confirmed the presence of Ti²⁺ through its Ti L₂,₃-edge structure. rruff.info
The XPS spectrum of titanium compounds is characterized by the Ti 2p doublet (2p₃/₂ and 2p₁/₂). The binding energy of this doublet is a clear indicator of the titanium's oxidation state. Studies on various titanium oxides and sulfides show distinct binding energy shifts for different valence states. nih.govresearchgate.netxpsfitting.comacs.org For TiS, the Ti 2p₃/₂ peak would be expected at a binding energy characteristic of Ti²⁺, which is lower than that for Ti³⁺ and Ti⁴⁺. nih.govxpsfitting.com
The S 2p spectrum would correspondingly show peaks indicative of a sulfide (B99878) (S²⁻) environment, typically found in the 160-163 eV range. nih.govresearchgate.net
Table 1: Representative Binding Energies for Titanium Oxidation States Note: These are approximate values from literature for various titanium compounds and serve as a reference. Precise values for TiS may vary.
| Oxidation State | Ti 2p₃/₂ Binding Energy (eV) |
|---|---|
| Ti²⁺ | ~455.4 |
| Ti³⁺ | ~456.5 - 457.2 |
| Ti⁴⁺ (in TiS₂) | ~458.0 |
| Ti⁴⁺ (in TiO₂) | ~458.7 |
Data sourced from multiple references for comparison. nih.govxpsfitting.com
Ultraviolet Photoelectron Spectroscopy (UPS) for Work Function and Valence Band Edge Determination
Ultraviolet photoelectron spectroscopy (UPS) is used to investigate the valence band structure and to determine key electronic parameters such as the work function (the minimum energy required to remove an electron from the surface) and the position of the valence band maximum (VBM).
Direct experimental UPS data specifically for this compound (TiS) is scarce in the public domain. However, studies on related titanium sulfide compounds provide some context. For instance, the work functions for TiS₁․₇₁ and TiS₃ have been measured to be 4.44 eV and 4.60 eV, respectively. d-nb.info UPS analysis of titanium disulfide (TiS₂) shows a work function of approximately 4.0 eV and a VBM at about 1.5 eV below the Fermi level. researchgate.net While these values are for different stoichiometries, they indicate the range in which the work function of TiS might be expected to fall. Determining the precise work function and valence band edge for TiS requires direct UPS measurements on pure, well-characterized samples.
Raman Spectroscopy for Vibrational Modes and Electron-Phonon Coupling
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, which are quantized as phonons. These modes are sensitive to the crystal structure, symmetry, and bonding within the compound. For this compound (TiS), which crystallizes in the hexagonal NiAs-type structure belonging to the P6₃/mmc space group, group theory predicts a limited number of Raman-active phonons. researchgate.netarxiv.org In this high-symmetry structure, only one first-order Raman-active mode, the E₂g mode, is expected. arxiv.org This mode corresponds to the in-plane vibrational motion of the atoms. The experimental literature on the Raman spectroscopy of pure, stoichiometric this compound is not as extensive as that for other titanium sulfides like TiS₂ and TiS₃.
The interaction between electrons and phonons (electron-phonon coupling) is a fundamental process that governs the thermal and electronic transport properties of materials and is crucial in phenomena such as superconductivity. Raman spectroscopy can provide significant insight into the strength of this coupling. The interaction manifests as a renormalization of phonon energy, which can be observed experimentally as shifts in the frequency and changes in the linewidth (full width at half maximum, FWHM) of the Raman peaks as a function of temperature or electronic doping. researchgate.netaps.org A stronger electron-phonon interaction typically leads to a greater temperature-dependent softening (decrease in frequency) and broadening of the phonon modes. researchgate.net
While the theoretical framework is well-established, specific experimental reports detailing the electron-phonon coupling in this compound using Raman spectroscopy are limited in publicly accessible literature. Such studies would be invaluable for a deeper understanding of its physical properties, especially given the metallic or near-metallic nature of its electronic structure.
| Predicted Raman-Active Mode for TiS (P6₃/mmc Structure) | Symmetry | Description |
|---|---|---|
| E₂g | Doubly Degenerate | Corresponds to the in-plane vibrational motion of atoms. This is the primary mode expected to be observed in first-order Raman scattering. |
Optical Spectroscopy (e.g., UV-Vis Absorption and Reflectance) for Electronic Transitions
Optical spectroscopy techniques, including UV-Vis absorption and reflectance, are essential for characterizing the electronic structure of materials by probing transitions between electronic energy levels. These measurements provide information on the optical band gap, the nature of electronic transitions (direct or indirect), and the presence of defect states.
This compound is a narrow-gap semiconductor or semimetal. iaea.org Its electronic structure is primarily determined by the energy levels of the titanium 3d and sulfur 3p orbitals. Theoretical calculations of the electronic band structure of TiS show that the valence band is composed of a mixture of S 3p and Ti 3d states, while the conduction band is dominated by Ti 3d states. The electronic properties and the nature of the band gap are highly sensitive to stoichiometry and crystal structure.
Optical absorption and reflectance spectra reveal the energy at which photons are absorbed, promoting electrons from occupied states in the valence band to unoccupied states in the conduction band. Key features in the spectra can be attributed to specific electronic transitions:
Interband Transitions: These are transitions from the occupied S 3p - Ti 3d hybrid valence bands to the unoccupied Ti 3d conduction bands. These transitions are responsible for the main absorption features.
d-d Transitions: Transitions between different sub-levels of the titanium 3d orbitals, which are split by the crystal field environment, can also occur.
The analysis of the absorption edge in a UV-Vis spectrum allows for the determination of the material's optical band gap. For instance, in diffuse reflectance measurements, the Kubelka-Munk function is often used to convert reflectance data into a form analogous to an absorption coefficient, from which the band gap energy can be extrapolated using a Tauc plot. While detailed experimental optical spectra for this compound are not as widely reported as for TiS₂, theoretical calculations and the general understanding of transition metal sulfides provide a robust framework for interpreting its electronic properties. The optical response is expected to be characteristic of a material with a high density of states near the Fermi level, consistent with its narrow-gap nature.
| Type of Electronic Transition | Involved Orbitals | Significance |
|---|---|---|
| Interband (Charge Transfer) | From S 3p / Ti 3d (Valence) to Ti 3d (Conduction) | Defines the fundamental absorption edge and the optical band gap of the material. |
| Intraband (d-d) | Between crystal-field split Ti 3d levels | Can give rise to additional absorption features, providing information on the local coordination and electronic environment of the titanium ions. |
Magnetic Properties and Spin Phenomena
Intrinsic Magnetic Behavior of Titanium Monosulfide
The inherent magnetic nature of a material is dictated by the presence or absence of unpaired electrons in its atomic or molecular orbitals. In crystalline solids, this behavior is governed by the electronic band structure and the oxidation states of the constituent ions.
Diamagnetic Contribution from Formal Titanium Oxidation States
In stoichiometric this compound (TiS), titanium formally exists in the +2 oxidation state (Ti²⁺). The electron configuration of a neutral titanium atom is [Ar] 3d² 4s². Upon forming the Ti²⁺ ion, it loses the two 4s electrons, resulting in an [Ar] 3d² configuration. These two 3d electrons are unpaired, giving the Ti²⁺ ion a net magnetic moment and rendering the material paramagnetic. wikipedia-on-ipfs.orgfizika.si While the core electrons of the titanium ion and the filled electron shells of the sulfide (B99878) ion (S²⁻) contribute a weak diamagnetic response, this effect is overshadowed by the stronger paramagnetic contribution from the unpaired 3d electrons. fizika.si
This contrasts sharply with stoichiometric titanium disulfide (TiS₂), where titanium is in the +4 oxidation state (Ti⁴⁺). wikipedia.org The Ti⁴⁺ ion has an [Ar] 3d⁰ electron configuration, meaning it has no unpaired electrons. Consequently, pure, stoichiometric TiS₂ is fundamentally diamagnetic, with a small, negative magnetic susceptibility. wikipedia.org
Potential for Paramagnetic or Ferromagnetic Ordering in Non-Stoichiometric Compositions
Stoichiometric deviations in this compound, represented as TiSₓ where x ≠ 1, can significantly alter its magnetic properties. Non-stoichiometry introduces defects such as vacancies or interstitial atoms into the crystal lattice. These defects modify the local chemical environment, alter the electronic band structure, and can create localized electronic states.
Influence of Chemical Composition, Defects, and Doping on Magnetism
The magnetic ground state of this compound can be intentionally and unintentionally tuned by modifying its chemical composition, either through intrinsic defects or the deliberate introduction of foreign atoms (doping).
Role of Titanium Valence States and Local Environment on Magnetic Moment Formation
The primary source of magnetism in this compound is the titanium ion. In the ideal TiS crystal, the Ti²⁺ ion possesses two unpaired 3d electrons, leading to a net spin magnetic moment. The experimentally measured positive magnetic susceptibility of +432.0 x 10⁻⁶ cm³/mol for TiS confirms its paramagnetic nature. wikipedia-on-ipfs.orgfizika.siwikipedia.org
Effects of Deliberate Doping and Native Defect Structures on Magnetic Order
The introduction of native defects or dopant atoms can induce significant changes in the magnetic properties of this compound. Native defects, such as titanium interstitials or sulfur vacancies, disrupt the local crystal symmetry and electronic structure. dtu.dk These perturbations can create localized magnetic moments or alter the exchange interactions between neighboring titanium ions, potentially leading to different types of magnetic order. frontiersin.org
Deliberate doping, where titanium atoms are partially substituted by other transition metals (e.g., Fe, Mn, Co), is a powerful method to engineer magnetic properties. Research on the broader family of transition metal dichalcogenides has shown that doping can introduce a variety of magnetic phenomena. arxiv.org For example, incorporating 3d elements into the TiS₂ lattice can induce magnetic semiconductor or magnetic half-metal characteristics. arxiv.org Doping can lead to ferromagnetic, antiferromagnetic, or more complex magnetic structures, depending on the dopant, its concentration, and the resulting magnetic exchange interactions between the dopant ions and the host titanium ions. researchgate.netspringerprofessional.demdpi.com
Magnetic Phase Transitions in this compound Systems
A magnetic phase transition is a process where a material changes from one magnetic state to another, typically driven by temperature, pressure, or an external magnetic field. ethz.chmdpi.com While pure this compound is paramagnetic and does not exhibit magnetic ordering transitions, such transitions can be induced through chemical modification.
Studies on doped titanium sulfide systems have demonstrated the possibility of inducing magnetic phase transitions. For example, in iron-intercalated titanium disulfide (Fe₀.₅TiS₂), a magnetic field can induce a first-order transition from an antiferromagnetic (AFM) to a ferromagnetic (FM) state. aps.org This transition is characterized by sharp changes in magnetization and is accompanied by large magnetic hysteresis. aps.org The critical temperature for magnetic phase transitions in such systems can be tuned by anionic substitution, for instance, by replacing sulfur with selenium. aps.org
These findings in related materials suggest that the magnetic behavior of this compound could be similarly engineered. Through controlled doping or defect creation, it may be possible to introduce long-range magnetic order (ferromagnetic or antiferromagnetic) that could then undergo phase transitions under the influence of external stimuli. aps.org
Data Tables
Table 1: Comparison of Magnetic Properties of Stoichiometric Titanium Sulfides
| Compound Name | Formula | Ti Oxidation State | d-electron Count | Intrinsic Magnetic Behavior | Molar Magnetic Susceptibility (χm) |
| This compound | TiS | +2 | d² | Paramagnetic | +432.0 x 10⁻⁶ cm³/mol wikipedia-on-ipfs.orgfizika.si |
| Titanium Disulfide | TiS₂ | +4 | d⁰ | Diamagnetic | -9 x 10⁻⁶ emu/mol* |
*Note: The value for TiS₂ is from a different source and unit system but is shown for comparative purposes of its magnetic behavior. wikipedia.org It is equivalent to -9 x 10⁻⁶ cm³/mol for comparison.
Paramagnetic to Antiferromagnetic (PM-AFM) or Other Magnetic Ordering Transitions
In the paramagnetic state, the magnetic moments of the individual titanium atoms are randomly oriented, resulting in no net magnetization in the absence of an external magnetic field. As the material is cooled, thermal fluctuations decrease. Below the Néel temperature, the exchange interactions between neighboring titanium atoms would favor an antiparallel alignment of their magnetic moments, leading to an antiferromagnetic ordering. aps.orgshirazu.ac.ir In this state, despite the ordered magnetic moments on the atomic scale, the material would exhibit a very small or zero net magnetic moment.
The precise nature of this potential magnetic ordering and the value of the Néel temperature for TiS would be highly dependent on its crystal structure and the strength of the magnetic exchange interactions. The possibility of other, more complex magnetic structures, such as ferromagnetic or ferrimagnetic ordering, cannot be entirely ruled out without direct experimental investigation, though antiferromagnetism is a common ground state for many transition metal monochalcogenides.
Temperature-Dependent Magnetic Susceptibility and Magnetization Studies
The magnetic susceptibility (χ) of a material provides crucial information about its magnetic properties. For a material exhibiting a transition from a paramagnetic to an antiferromagnetic state, the temperature-dependent magnetic susceptibility would show characteristic behavior.
Above the Néel temperature, in the paramagnetic region, the magnetic susceptibility of this compound is expected to follow the Curie-Weiss law:
χ = C / (T - θ)
where C is the Curie constant, T is the temperature, and θ is the Weiss constant. A negative Weiss constant would be indicative of dominant antiferromagnetic interactions between the magnetic moments.
As the temperature decreases and approaches the Néel temperature from above, the magnetic susceptibility would increase. At the Néel temperature (TN), the susceptibility would reach a maximum value. Below TN, in the antiferromagnetic state, the susceptibility would begin to decrease as the temperature is further lowered. This decrease is a hallmark of antiferromagnetic ordering, as the antiparallel alignment of spins makes it more difficult for an external magnetic field to align them.
Magnetization measurements as a function of an applied magnetic field at various temperatures would provide further insights. Above TN, the magnetization would be expected to increase linearly with the applied field for small fields, characteristic of a paramagnetic material. Below TN, the magnetization isotherm would likely show a continued linear response, but with a smaller slope compared to the paramagnetic state, reflecting the increased energy required to overcome the antiferromagnetic coupling.
Interactive Data Table: Predicted Temperature-Dependent Magnetic Susceptibility of this compound
| Temperature Range | Expected Behavior of Magnetic Susceptibility (χ) | Dominant Magnetic State |
| T > TN | Decreases with increasing temperature (Follows Curie-Weiss Law) | Paramagnetic |
| T = TN | Reaches a maximum value | Transition Point |
| T < TN | Decreases with decreasing temperature | Antiferromagnetic |
Note: This table represents the theoretically predicted behavior based on the hypothesis of a paramagnetic to antiferromagnetic transition. TN for TiS is currently unknown.
Theoretical Descriptions of Spin-Orbit Interactions and Exchange Splitting
The magnetic properties of this compound are fundamentally governed by the quantum mechanical behavior of its electrons, particularly the interplay of spin-orbit interactions and exchange splitting.
Spin-orbit coupling is a relativistic effect that arises from the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. In materials containing heavier elements, this interaction can be significant and can influence the electronic band structure and magnetic anisotropy, which is the preferential orientation of the magnetic moments along certain crystallographic directions. For a 3d transition metal like titanium, the spin-orbit coupling is generally weaker than in 4d or 5d elements, but it can still play a role in determining the fine details of the magnetic ground state and the nature of magnetic excitations. Theoretical calculations, such as those based on density functional theory (DFT), can quantify the strength of the spin-orbit coupling and its effect on the electronic states near the Fermi level.
Exchange splitting is a direct consequence of the Pauli exclusion principle and the electrostatic Coulomb interaction between electrons. It leads to a splitting of the energy levels of electrons with opposite spins (spin-up and spin-down). In a magnetic material like this compound, the exchange interaction between the d-electrons of the titanium atoms is responsible for the collective magnetic ordering. This interaction can be either direct, through the overlap of electron wavefunctions of neighboring atoms, or indirect, mediated by the sulfur anions (superexchange). The magnitude of the exchange splitting is a key parameter that determines the strength of the magnetic coupling and, consequently, the magnetic ordering temperature (e.g., the Néel temperature). First-principles calculations can provide estimates of the exchange splitting energy and help to understand the origin and stability of the predicted magnetic ground state.
A comprehensive theoretical model for this compound would involve sophisticated computational methods to solve the many-electron problem, taking into account both spin-orbit coupling and exchange interactions to accurately predict its magnetic properties.
High Pressure Behavior and Pressure Induced Phase Transformations
High-Pressure X-ray Diffraction (XRD) Studies
No published high-pressure XRD studies on titanium monosulfide were found.
Data not available.
Data not available.
Identification and Characterization of Novel High-Pressure Phases
No novel high-pressure phases of this compound have been reported.
Data not available.
Data not available.
Equation of State Analysis Under Extreme Pressure Conditions
No equation of state analysis for this compound under extreme pressure has been published.
Precise Determination of Bulk Modulus (K₀ᵀ)
The bulk modulus (K₀ᵀ) is a measure of a substance's resistance to uniform compression. For this compound, theoretical calculations based on first-principles provide an estimate for this crucial elastic property. Computational studies using density functional theory (DFT) have calculated the bulk modulus for the hexagonal phase of TiS.
Based on data from the Materials Project, the Voigt-Reuss-Hill (VRH) average for the bulk modulus is estimated to be 141 GPa. wikipedia.org This value is derived from theoretical calculations and represents the material's intrinsic resistance to compression at zero pressure.
Calculated Elastic Properties of this compound (TiS)
| Elastic Property | Calculated Value (GPa) | Method | Source |
|---|---|---|---|
| Bulk Modulus (KVRH) | 141 | First-principles (DFT) | wikipedia.org |
| Shear Modulus (GVRH) | 101 | First-principles (DFT) | wikipedia.org |
Evaluation of the Pressure Derivative of Bulk Modulus (K'₀ᵀ)
The pressure derivative of the bulk modulus (K'₀ᵀ) describes how the bulk modulus of a material changes with increasing pressure. It is a key parameter in equations of state that model material behavior under compression. At present, there are no available experimental or theoretical data in the surveyed scientific literature for the pressure derivative of the bulk modulus of this compound.
Pressure Effects on Electronic and Transport Properties
The application of high pressure can significantly alter the electronic structure of a material, leading to changes in its electrical conductivity and other transport phenomena. Such pressure-induced effects can include transitions from metallic to insulating states or vice versa.
Evolution of Electronic Band Structure and Band Overlaps Under Compression
Detailed studies, both experimental and theoretical, on the evolution of the electronic band structure and band overlaps of this compound under compression are not readily found in the existing literature. While the high-pressure electronic properties of titanium disulfide (TiS₂) are well-studied, showing a transition to a semimetallic state, similar comprehensive analyses for TiS are currently unavailable.
Changes in Electronic Concentration and Resistivity Under High Pressure
Information regarding the changes in electronic carrier concentration and electrical resistivity of this compound as a function of high pressure is not documented in the reviewed scientific research. Consequently, the high-pressure transport properties of this compound remain an area for future investigation.
Thermodynamic Stability and Phase Equilibrium Diagrams
High-Temperature Vaporization Studies of Titanium Monosulfide
High-temperature investigations into the vaporization of this compound have been conducted using a combination of Knudsen effusion measurements, mass spectrometric analysis, and X-ray diffraction studies of the condensed phases. aip.orgaip.org These studies are crucial for determining the thermodynamic properties and stability of gaseous molecules at elevated temperatures. aip.orgnjit.edu
The vaporization of stoichiometric this compound (TiS) has been demonstrated to be a congruent process, meaning the solid phase and the vapor phase share the same composition. aip.orgaip.org This is a key finding, as incongruent vaporization, where the composition of the solid changes as it vaporizes, is common in other metal sulfides. osti.gov For instance, higher titanium sulfides like TiS₃ and Ti₂S₃ tend to lose sulfur preferentially at high temperatures. aip.org
To firmly establish the congruent vaporization of TiS, experiments were performed on both sulfur-rich and sulfur-deficient samples. aip.org
Sulfur-Rich Sample: Four successive heatings of a sulfur-rich sample at approximately 1980°K resulted in residues with progressively decreasing S/Ti ratios, moving from 1.04 to 1.00. aip.org
Sulfur-Deficient Sample: A sample with an initial S/Ti ratio of 0.96, when heated to about 1990°K, yielded a residue with a composition of S/Ti = 0.99. aip.org
These experiments collectively show that there is a congruently vaporizing composition at TiS₁.₀₀±₀.₀₂ around 1985°K. aip.org However, some evidence suggests a slight dependence of the congruent composition on temperature. For example, after extensive heating at a higher temperature of 2186°K, the residue was found to have a composition of S/Ti = 1.04±0.01. aip.org
Mass spectrometric analysis of the vapor produced during the high-temperature heating of this compound revealed the primary gaseous species. aip.org The vaporization products are predominantly TiS molecules, along with gaseous titanium (Ti) and sulfur (S) atoms. aip.orgaip.orgnjit.edu The identification of these species is fundamental to understanding the bonding and stability of the gaseous TiS molecule. njit.edu
The heat of sublimation (ΔH°) is a critical thermodynamic quantity representing the energy required to transform a solid directly into a gas. libretexts.org For this compound, this has been determined using both the second-law and third-law methods, which provide independent checks on the data's consistency. aip.orgaip.org The analysis of vapor pressure measurements over a wide temperature range yields these values. nist.govresearchgate.net
A study involving thirty-eight vapor pressure measurements between 1804°K and 2186°K provided the following results for the heats of sublimation at 298°K: aip.orgaip.org
| Thermodynamic Parameter | Value | Method |
| Heat of Sublimation (ΔH°₂₉₈) | 127.8 ± 3.0 kcal/mole | Second-Law |
| Heat of Sublimation (ΔH°₂₉₈) | 132.6 ± 3.0 kcal/mole | Third-Law |
The close agreement between the second-law and third-law values enhances the reliability of the thermodynamic data. aip.orgaip.org From these experiments, a reliable equation for the vapor pressure of TiS was also derived: aip.orgaip.org
logPE(atm) = —(2.575±0.029)×104/T + 7.21±0.14
Construction and Assessment of Phase Diagrams
The titanium-sulfur (Ti-S) binary system contains several intermediate phases, including TiS₃, TiS₂, Ti₂S₃, and the highly refractory TiS. aip.orgasminternational.orgasminternational.org The phase diagram illustrates the equilibrium relationships between these phases at various temperatures and compositions. A notable feature on the metal-rich side of the diagram is a deep eutectic reaction. researchgate.net High-temperature vaporization studies have also contributed to the understanding of this system by identifying two previously unknown crystalline phases. aip.orgaip.org
The study of ternary phase diagrams, such as the Iron-Titanium-Sulfur (Fe-Ti-S) system, is of significant practical importance, particularly in metallurgy. msi-eureka.com In steelmaking, titanium additions are used to control the effects of sulfur by forming stable sulfide (B99878) precipitates. msi-eureka.com
Thermodynamic assessments and calculations have been performed to determine the phase equilibria in the Fe-Ti-S system. calphad.orgresearchgate.net These investigations have examined the sulfide phases that exist in equilibrium with the iron phase. researchgate.net Key research has focused on the behavior of the (Fe,Ti)S solid solution to determine if it is an isomorphous solution, where Fe and Ti can substitute for each other over a range of compositions. calphad.org Calculated Fe-Ti-S phase diagrams have shown good agreement with experimental results, providing a valuable tool for predicting phase relationships and controlling the microstructure and properties of steels. calphad.org
Gibbs Energy Calculations and Phase Stability Analysis
The thermodynamic stability of this compound (TiS) and its relationship with other phases in the titanium-sulfur system are critically evaluated through Gibbs energy calculations. This analysis is fundamental to understanding phase equilibria and predicting material behavior under various conditions. The Gibbs energy (G) of a phase, which is a function of temperature and pressure, determines its relative stability. It is defined by the Gibbs-Helmholtz equation: G = H - TS, where H is enthalpy, T is temperature, and S is entropy. byjus.com A system at equilibrium will favor the phase or combination of phases that minimizes the total Gibbs energy.
Standard Gibbs free energy of formation (ΔfG˚) represents the change in Gibbs free energy during the formation of one mole of a substance from its constituent elements in their standard states. byjus.comstackexchange.com For titanium sulfides, these calculations are essential for constructing phase diagrams and predicting transformation temperatures.
Application of Calculation of Phase Diagrams (CALPHAD) Methodology
The Calculation of Phase Diagrams (CALPHAD) methodology is a powerful computational tool used for modeling the thermodynamic properties of multicomponent systems and calculating phase diagrams. fraunhofer.deariel.ac.il This approach relies on thermodynamic databases containing Gibbs energy functions for individual phases, which are developed by assessing available experimental and theoretical data. ariel.ac.ilmatec-conferences.org For the Ti-S system, the CALPHAD method enables the prediction of phase equilibria, transformation temperatures, and the stability of various titanium sulfide phases, including TiS, as a function of composition and temperature. fraunhofer.deosti.gov
The CALPHAD approach models the Gibbs energy of each phase in a system. For solution phases, the Gibbs energy is described as a function of temperature, pressure, and composition. osti.gov By minimizing the total Gibbs energy of the system, it is possible to determine the stable phase assemblage and their compositions at equilibrium. ariel.ac.il This methodology has been successfully applied to develop comprehensive thermodynamic databases for titanium-based alloys, which include the Ti-S binary system. matec-conferences.org For instance, a thermodynamic analysis of the Fe-Ti-S ternary system was conducted by integrating first-principles calculations with the CALPHAD method to evaluate the Gibbs energy of the phases involved. researchgate.net Such databases are crucial for simulating solidification processes, heat treatments, and predicting the formation of precipitates like TiS in complex alloys such as steel. fraunhofer.de The use of software like Thermo-Calc, coupled with specialized databases (e.g., TCTI2 for titanium alloys), allows for the simulation of phase transformations and precipitation kinetics. matec-conferences.org
Utilization of Thermodynamic Models (e.g., Debye-Grüneisen Model, Cluster Expansion, Cluster Variation Methods)
To accurately model the Gibbs energy of phases within the CALPHAD framework, various physical and mathematical models are employed.
Debye-Grüneisen Model : This model is used to describe the vibrational contribution to the Gibbs energy, particularly the heat capacity at constant volume. researchgate.netcaltech.edu It relates the thermal properties of a solid to its vibrational frequencies, characterized by the Debye temperature (θD). caltech.edu The Grüneisen parameter (γ) is used to account for the volume dependence of these vibrational frequencies. wikipedia.org The model has been applied to evaluate the Gibbs energy for sulfides within the Ti-S binary system, combining it with ab initio calculations to determine properties like thermal expansion and heat capacity. researchgate.netresearchgate.net This approach provides a more physically sound basis for predicting thermodynamic properties, especially for metastable phases and at various temperatures. researchgate.netosti.gov
Cluster Expansion (CE) and Cluster Variation Methods (CVM) : These methods are essential for accurately describing the energetics of disordered solid solutions. soton.ac.ukacs.org The Cluster Expansion method provides a way to represent the energy of a disordered alloy by considering the arrangement of different atoms on the crystal lattice. soton.ac.ukescholarship.org It expands the energy in terms of interactions within small clusters of lattice sites (pairs, triplets, etc.). soton.ac.ukresearchgate.net This formalism allows for efficient calculation of the configurational space and enables the evaluation of thermodynamic properties through Monte Carlo simulations. soton.ac.uk In the context of the Ti-S system, the CE and CVM have been used to model the solid solution phases, providing a detailed description of the configurational entropy and its effect on phase stability. researchgate.net For example, these methods were applied to the (Fe,Ti)S phase, revealing an attractive interaction between Fe and Ti that results in an isomorphic solid solution. researchgate.net
Comparative Analysis of Formation Energies for Various Titanium Sulfide Phases
The Ti-S system contains several stable and metastable sulfide phases, including TiS, TiS₂, Ti₂S₃, and TiS₃. The relative stability of these phases is determined by their Gibbs energy of formation. Under Ti-rich conditions, this compound (TiS) is thermodynamically more stable than titanium disulfide (TiS₂). researchgate.net Conversely, earlier work on the vaporization of higher titanium sulfides showed that phases like TiS₃ and TiS₂ preferentially lose sulfur at elevated temperatures, eventually forming more titanium-rich sulfides. aip.org
First-principles calculations and experimental studies have been used to determine the formation energies and heats of sublimation for these compounds. A high-temperature investigation determined the heat of sublimation for stoichiometric TiS to be approximately 132.6 ± 3.0 kcal/mole (third-law value). aip.org Thermodynamic assessments have provided equations for the Gibbs energy of formation (ΔG°) for various phases. For instance, the Gibbs energies of formation for TiS and Ti₄C₂S₂ from solutes in austenite (B1171964) have been evaluated based on solubility data. jst.go.jpnii.ac.jp
DFT calculations performed to explore the lithiation of TiS₂ also provide insight into the relative stability of intermediate phases. osti.gov These calculations, which constructed a Li-Ti-S ternary phase diagram, identified TiS and Ti₂S as stable intermediate compounds during the conversion reaction, confirming their place as thermodynamically favorable phases at specific compositions. osti.gov Similarly, thermodynamic investigations of titanium oxide reduction have identified several titanium sulfide phases, such as TiS and Ti₂S₃, as stable intermediate products under specific partial pressures of oxygen and sulfur. researchgate.net A comparative diagram of standard Gibbs free energies shows the relative stability of TiS and Ti₂S₃ at different temperatures. researchgate.net
Precipitation Behaviors and Solubility Product Studies in Complex Systems
In complex systems such as microalloyed steels, this compound can precipitate from the solid solution, significantly influencing the material's microstructure and mechanical properties. ustb.edu.cn The precipitation behavior is governed by the solubility of TiS in the matrix, which is a function of temperature and the concentration of titanium and sulfur in the alloy.
The precipitation of sulfides in Ti-added steels is a critical area of study. TiS, along with titanium carbosulfide (Ti₄C₂S₂), can form precipitates that range in size from tens of nanometers to several micrometers, with both spherical and hexagonal morphologies. ustb.edu.cn The formation of these precipitates can be beneficial, as they can refine the grain structure or, conversely, be detrimental if they become coarse. ustb.edu.cn In some steels, TiN precipitates first at high temperatures and can act as a nucleation site for the subsequent precipitation of sulfides like MnS, leading to the formation of complex composite inclusions. mdpi.com The presence of Ti can thus modify the morphology and distribution of sulfide inclusions. ustb.edu.cnmdpi.com
The thermodynamic basis for this precipitation is the solubility product (Ksp), which defines the equilibrium between the elements dissolved in the matrix and the solid precipitate. For TiS precipitating in austenite (γ-Fe), the reaction is:
[Ti]dissolved + [S]dissolved ⇌ TiS(s)
The solubility product is expressed as the product of the weight percentages of the dissolved elements: Ksp = [wt% Ti] * [wt% S]. This value is highly dependent on temperature, and several studies have experimentally determined and formulated this relationship. One such study determined the solubility product in austenite as: capes.gov.brresearchgate.net
log([Ti][S]) = -13975/T + 5.43
where T is the absolute temperature in Kelvin. This equation allows for the calculation of the dissolution temperature of TiS precipitates and helps predict their formation during thermal processing of steels. capes.gov.brresearchgate.net Similar solubility products have been determined for other phases, such as Ti₄C₂S₂, and are used in thermodynamic models to predict precipitation sequences in multicomponent steel systems. jst.go.jpcapes.gov.brresearchgate.net
Surface Science and Interfacial Phenomena
Surface Reconstruction and Atomic Termination Analysis
The arrangement of atoms at the surface of a crystal can differ significantly from the bulk structure. This rearrangement, known as surface reconstruction, occurs to minimize the surface free energy, often driven by the presence of unsaturated or "dangling" bonds. researchgate.net For non-van der Waals materials like titanium monosulfide, which possess strong bonding in all three dimensions, surfaces created by cleaving the bulk crystal are expected to undergo some form of reconstruction. researchgate.net
This compound can crystallize in several structures, including a hexagonal NiAs-type (B8₁) structure and a rhombohedral form, identified as the mineral wassonite. ucl.ac.ukresearchgate.netresearchgate.net The hexagonal structure (space group P6₃/mmc) features titanium atoms in octahedral coordination with sulfur. ucl.ac.uk Cleaving such a crystal along low-index crystallographic planes would result in surfaces with distinct atomic terminations. For instance, depending on the cleavage plane, the outermost layer could be composed exclusively of titanium atoms or sulfur atoms, or a mixture of both. Each termination would exhibit different surface energies and reactivity.
While direct experimental imaging and analysis of reconstructed TiS surfaces are not widely documented, the principles can be understood from studies of other materials. For example, topological insulators like Bi₂Se₃ can exhibit different surface terminations (e.g., Se-terminated or Bi-terminated) after cleaving, each with unique electronic properties and defect formations. mdpi.comaps.org Advanced techniques such as Scanning Tunneling Microscopy (STM) are instrumental in resolving the atomic arrangement on such surfaces. researchgate.net In a related context, Atomic Force Microscopy (AFM) has been employed to discriminate between the SnS and TiS₂ terminations in the misfit-layered heterostructure SnTiS₃ by measuring differences in adhesion forces, which are related to the surface energies of the respective layers. aip.org Similar experimental and computational approaches, particularly using Density Functional Theory (DFT), would be invaluable for predicting and confirming the most stable surface terminations and reconstructions for this compound.
Adsorption Behavior on this compound Surfaces
The adsorption of atoms and molecules onto a surface is the initial step in many physical and chemical processes, including catalysis, corrosion, and sensor applications. This behavior is governed by the nature of the interactions between the adsorbate (the species being adsorbed) and the adsorbent (the surface). These interactions are broadly classified into two categories: physisorption and chemisorption.
Physisorption , or physical adsorption, is a process where the adsorbate is held to the surface by weak, long-range van der Waals forces. This interaction does not involve the formation of chemical bonds, and the electronic structure of the adsorbate is only slightly perturbed. Key characteristics of physisorption include low adsorption enthalpies, reversibility (adsorbates can be easily removed by gentle heating), and a lack of specificity, meaning it can occur between any gas and solid.
Chemisorption , or chemical adsorption, involves the formation of a chemical bond (covalent or ionic) between the adsorbate and the surface atoms. This is a much stronger interaction than physisorption, characterized by high adsorption enthalpies comparable to those of chemical reactions. Chemisorption is highly specific, occurring only when there is a possibility of chemical bonding between the adsorbate and the surface. It is often an activated process and can be irreversible. nih.gov
On a this compound surface, one would expect both mechanisms to be relevant. Inert gas atoms or non-reactive molecules would likely adsorb via physisorption. In contrast, reactive species such as oxygen, water, or sulfur-containing molecules would be expected to chemisorb. For instance, the reaction observed at the interface between titanium metal and molybdenum disulfide (MoS₂) to form titanium sulfide (B99878) species is a clear example of a chemisorption-driven process. nih.gov High-temperature studies of the Ti-S system have shown that Ti₂S can lose titanium to form a TiS surface layer, while higher sulfides tend to lose sulfur, indicating that surface stoichiometry, which profoundly affects adsorption sites, is temperature-dependent. aip.org
The interaction of a surface with different chemical species determines its functionality in various environments. While specific adsorption studies on TiS are limited, research on related titanium compounds provides insight into potential interactions.
Sulfur and Sulfur Compounds: Studies on rutile TiO₂(110) surfaces exposed to sulfur have shown that sulfur can adsorb dissociatively on titanium sites at room temperature. At elevated temperatures, a more dramatic reaction occurs where sulfur atoms replace surface oxygen atoms. researchgate.net A TiS surface, already containing sulfur, would have a different but equally complex interaction with additional sulfur or molecules like hydrogen sulfide (H₂S), which could be relevant in hydrodesulfurization catalysis.
Oxygen and Water: Like most metal sulfides, TiS is susceptible to oxidation. The interaction with oxygen would likely be a strong chemisorption process, leading to the formation of titanium oxides (TiOₓ) or oxysulfides (TiOₓSᵧ) on the surface, fundamentally altering its properties. Similarly, the adsorption of water could lead to dissociation and the formation of surface hydroxyl groups.
Organic Molecules: The photocatalytic activity observed in some titanium chalcogenides, including defect-rich this compound, demonstrates their ability to adsorb and promote the degradation of organic pollutants like methyl orange. tu-darmstadt.de This indicates that organic molecules can adsorb on the surface, a process that is the first step in any surface-catalyzed reaction.
Computational methods like Density Functional Theory (DFT) are powerful tools for investigating these interactions. For other metal sulfides, DFT has been used to calculate properties like the adsorption energy of ions (e.g., Na⁺) and to identify the most favorable adsorption sites, providing a roadmap for how similar investigations could elucidate the surface chemistry of TiS. researchgate.net
Interface Formation with Other Materials
The interface between two different materials gives rise to unique properties that are not characteristic of either of the constituent materials alone. The formation of well-defined interfaces involving this compound is crucial for its integration into electronic and electrochemical devices.
Epitaxial growth is a process where a crystalline thin film is grown on a crystalline substrate, with the film's crystal lattice aligning with that of the substrate. This technique is used to create high-quality, single-crystal thin films and heterostructures with sharp interfaces. While the epitaxial growth of stoichiometric TiS has not been widely reported, advanced deposition techniques used for related materials offer potential pathways.
Pulsed Laser Deposition (PLD): A hybrid PLD approach has been successfully used to grow high-quality textured TiS₂ thin films. researchgate.net This method, which uses an organosulfur precursor in conjunction with laser ablation, could potentially be adapted for the growth of TiS films by carefully controlling stoichiometry.
Chemical Vapor Deposition (CVD): Atmospheric pressure CVD has been used to produce thin films of various metal sulfides. ucl.ac.uk
Molecular Beam Epitaxy (MBE): MBE is a powerful technique for the epitaxial growth of high-quality thin films of topological insulators and other 2D materials, often used to create complex heterostructures. mdpi.comescholarship.org
Interface formation involving titanium sulfides can also occur through chemical reaction. A notable example is the interface between titanium metal and MoS₂. Upon deposition and subsequent annealing, a reaction occurs that forms a compositionally graded layer containing TiₓSᵧ species. nih.gov Thermodynamic calculations suggest that the formation of TiS from Ti and MoS₂ is a favorable reaction. nih.gov This reactive interface formation is distinct from the controlled layer-by-layer growth in epitaxy but is critically important for understanding the stability and performance of metal contacts on 2D materials.
The table below summarizes key parameters for TiS and related compounds relevant to surface and interface studies.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Notes |
| This compound (TiS) | Rhombohedral | R3m | a = 3.42, c = 26.50 | As the mineral Wassonite. researchgate.net |
| This compound (TiS) | Hexagonal | P6₃/mmc | c/a ≈ 1.92 | NiAs-type structure. ucl.ac.uk |
| Titanium Disulfide (TiS₂) | Hexagonal | - | - | Commonly studied related compound. |
| Molybdenum Disulfide (MoS₂) | Hexagonal | P6₃/mmc | a = 3.16, c = 12.3 | Common 2D material for heterostructures. |
Specific lattice parameters for TiS₂ can vary based on synthesis and stoichiometry.
The properties of a heterostructure are defined by the structural and electronic characteristics of its interface. A variety of advanced characterization techniques are employed to probe these nanoscale features.
Structural Characterization: The atomic structure and chemical composition of interfaces are often investigated using high-resolution microscopy and spectroscopy.
Scanning Transmission Electron Microscopy (STEM): STEM imaging can provide atomic-resolution views of the interface. In the Ti/MoS₂ system, STEM revealed a disordered, diffuse interface after titanium deposition, which evolved into new ordered phases upon heating. nih.gov
Electron Energy Loss Spectroscopy (EELS) and Energy-Dispersive X-ray Spectroscopy (EDS): When combined with STEM, these techniques provide chemical information at the nanoscale. For Ti/MoS₂, EELS and EDS line scans confirmed the diffusion of titanium into the MoS₂ layer and the out-diffusion of molybdenum and sulfur. nih.gov
Electronic Characterization: The electronic properties at an interface, such as band alignment and the formation of potential barriers, govern charge transport across the heterostructure.
Schottky Barrier Formation: At a metal-semiconductor interface, a potential barrier, known as a Schottky barrier, can form, which impedes current flow. The formation of such a barrier at interfaces involving titanium sulfides can be influenced by reactive processes. For example, the chemical reactions at the Ti/MoS₂ interface create a complex junction that is not a simple Schottky contact. tu-darmstadt.denih.gov
Topological Surface States: In heterostructures involving topological insulators, the interface can dramatically alter the unique electronic states. Proximity to a magnetic layer can open a gap in the surface states, while hybridization between layers in a superlattice can lead to termination-dependent surface states. aps.orgarxiv.org Understanding these effects is key to engineering quantum phenomena in heterostructures.
The table below summarizes findings from the characterization of a reactive titanium sulfide interface.
| Interface System | Characterization Technique | Key Findings | Reference |
| Ti on MoS₂ | XPS | Formation of TiₓSᵧ species and metallic Mo at the interface. | nih.gov |
| Ti on MoS₂ | STEM, EELS, EDS | Diffuse, disordered interface in as-deposited sample; formation of new ordered phases and a Mo-rich layer after annealing at 400 °C. | nih.gov |
Role of Interfacial Charge Transfer and Band Alignment in Heterostructures
The formation of van der Waals (vdW) heterostructures by combining titanium sulfide with other two-dimensional (2D) materials is a promising strategy for designing novel optoelectronic and photovoltaic devices. The properties of these heterostructures are critically dependent on the interfacial charge transfer and the alignment of their respective energy bands.
Research into a heterostructure composed of graphene-like zinc oxide (g-ZnO) and 1-trigonal titanium disulfide (1T-TiS2) reveals the formation of a type-II (staggered) band alignment. wikipedia.org This configuration is particularly advantageous for the efficient separation of charge carriers. wikipedia.org The g-ZnO/1T-TiS2 vdW heterostructure exhibits an indirect bandgap of 0.65 eV and a significant potential drop of 3.12 eV across the interface, which promotes the separation of electrons and holes. wikipedia.org Furthermore, the electronic properties of this heterostructure are tunable; the application of a perpendicular electric field can induce a transition from type-II to type-I band alignment, while strain can also be used to modify the band alignment and tune the bandgap from indirect to direct. wikipedia.org
In another example, a type-II vdW heterostructure consisting of anisotropic black phosphorus (BP) and titanium trisulfide (TiS3) demonstrates ultrafast interlayer charge transfer. americanelements.com Theoretical calculations show that upon photoexcitation, electrons transfer from BP to TiS3 within 42 femtoseconds, and holes transfer in the opposite direction within 467 femtoseconds. americanelements.com This rapid charge separation is primarily driven by electron-phonon coupling, specifically involving an interlayer breathing mode and a stretching mode of TiS3. americanelements.com The charge transfer process in the BP/TiS3 system can also be controlled by an external electric field, which can either accelerate or decelerate the carrier dynamics. americanelements.com
The interface between titanium and other transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS2), is also of significant interest. Studies have shown that the formation of titanium sulfide (TiSx) species at the interface can pin the Fermi level near the conduction band edge of the MoS2. wikipedia.org This pinning effect is a crucial consideration in the design of electronic devices. wikipedia.org The nature of the charge transfer can also be highly dependent on the crystal facets of the materials involved. For instance, in MoS2/TiO2 heterostructures, a type-II electron transfer from MoS2 to the {001} facet of TiO2 has been observed. wikidata.orgamericanelements.com Conversely, the {101} facet of TiO2 promotes a direct Z-scheme recombination of electrons in TiO2 with holes in MoS2. wikidata.orgamericanelements.com
The modification of interfaces through strain can also alter charge separation dynamics. In MoS2/TiO2 heterostructures, induced strain at the interface has been shown to modify the band bending, leading to improved charge separation. nih.gov Specifically, tensile strain can lead to upward band bending, while compressive strain can cause downward band bending. nih.gov
These findings highlight the critical role that interfacial charge transfer and band alignment play in defining the functionality of titanium sulfide-based heterostructures. By carefully selecting constituent materials and controlling parameters such as electric fields and strain, it is possible to engineer the electronic and optical properties for specific applications. wikipedia.orgamericanelements.com
Interactive Data Table: Properties of Titanium Sulfide Heterostructures
| Heterostructure | Band Alignment | Bandgap (eV) | Key Findings | Citations |
| g-ZnO/1T-TiS2 | Type-II | 0.65 (Indirect) | Potential drop of 3.12 eV; Tunable band alignment with electric field and strain. | wikipedia.org |
| BP/TiS3 | Type-II | Not specified | Ultrafast electron (42 fs) and hole (467 fs) transfer; Controllable by external electric field. | americanelements.com |
| MoS2/TiO2 {001} | Type-II | Not specified | Electron transfer from MoS2 to TiO2. | wikidata.orgamericanelements.com |
| MoS2/TiO2 {101} | Z-Scheme | Not specified | Recombination of electrons in TiO2 with holes in MoS2. | wikidata.orgamericanelements.com |
Computational Modeling and Advanced Theoretical Investigations
Density Functional Theory (DFT) Implementations
Density functional theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to titanium monosulfide involves various implementations and functionals to achieve a balance between computational cost and accuracy.
The Kohn-Sham formulation of DFT simplifies the many-electron problem into a set of equations for non-interacting electrons moving in an effective potential. This approach is frequently implemented using a plane-wave basis set, which is well-suited for periodic systems like crystalline solids. The Projector Augmented-Wave (PAW) method is a technique that combines the advantages of pseudopotential methods and all-electron calculations. wikipedia.org It allows for a computationally efficient description of the electron wave functions, particularly in the regions near the atomic nuclei where they exhibit rapid oscillations. wikipedia.orgntnu.no
In the context of this compound, the PAW method provides an accurate representation of the electronic states by dividing the wave function into a smooth part that is expanded in plane waves and a part that describes the rapid oscillations near the Ti and S ion cores. This formalism is implemented in various computational packages to solve the Kohn-Sham equations for TiS. researchgate.netillinois.edu The valence electron configurations, such as Ti(3d² 4s²) and S(3s² 3p⁴), are explicitly treated, while the core electrons are handled by the PAW potentials. mdpi.com This approach enables accurate calculations of ground-state properties, including lattice parameters, electronic band structure, and density of states.
The choice of the exchange-correlation (XC) functional is critical in DFT calculations as it approximates the complex many-body effects. The Generalized Gradient Approximation (GGA) is a widely used class of functionals that considers the electron density and its gradient. Functionals like the Perdew-Burke-Ernzerhof (PBE) are common examples of GGA. aps.orgresearchgate.net While computationally efficient, GGA functionals are known to often underestimate the band gap of semiconductors and insulators. materialsproject.orgarxiv.org
Hybrid functionals, such as HSE06, offer improved accuracy for electronic properties by incorporating a fraction of exact Hartree-Fock exchange. wikipedia.orgnih.gov This mixing of exchange energies tends to correct the self-interaction error inherent in GGA and local-density approximation (LDA) functionals, leading to more accurate predictions of band gaps and electronic structures. chemrxiv.orgresearchgate.net
For this compound, a comparative analysis reveals that while GGA can provide a good description of the structural properties, hybrid functionals like HSE06 are generally superior for predicting the electronic band structure. scu.ac.irresearchgate.net Studies on similar transition metal sulfides have shown that GGA might incorrectly predict a metallic or semi-metallic character, whereas HSE06 correctly opens a band gap, aligning better with experimental observations where available. arxiv.orgmdpi.com However, the increased computational cost of hybrid functionals can be a limiting factor, especially for large supercell calculations. arxiv.org
| Functional Type | Advantages | Disadvantages | Typical Application for TiS |
| GGA (e.g., PBE) | Computationally efficient, good for structural optimization. aps.org | Often underestimates band gaps. materialsproject.org | Initial structural relaxation, qualitative band structure. |
| Hybrid (e.g., HSE06) | More accurate band gaps and electronic properties. wikipedia.orgresearchgate.net | Computationally more expensive. arxiv.org | Accurate electronic structure and band gap calculations. |
To bridge the gap between the efficiency of GGA and the accuracy of hybrid functionals, advanced exchange-correlation potentials have been developed. The Tran-Balaha modified Becke-Johnson (mBJ) potential is a meta-GGA functional that has shown remarkable success in predicting the band gaps of a wide range of materials with an accuracy comparable to hybrid functionals but at a significantly lower computational cost. aps.orgaps.org The mBJ potential is not derived from a total energy functional, which means it is primarily used for electronic structure calculations rather than for determining total energies or performing structural relaxations. aps.orgstackexchange.com
In the study of this compound and related compounds, the mBJ potential has been demonstrated to provide a significant improvement over standard GGA for band gap calculations. lew.roresearchgate.net For instance, in the closely related titanium disulfide (TiS₂), calculations using the mBJ potential have yielded band gap values in much better agreement with experimental data compared to GGA. lew.ro This suggests that the mBJ potential is a valuable tool for obtaining reliable electronic structures of TiS, particularly for predicting its semiconducting or metallic nature accurately. researchgate.netstackexchange.com The mBJ approach is particularly advantageous for high-throughput computational screening of materials where accurate band gaps are crucial. aps.orgresearchgate.net
For simulations involving large numbers of atoms, such as in the study of defects, interfaces, or nanostructures of this compound, conventional DFT methods can become computationally prohibitive. The Self-Consistent-Charge Density Functional Tight-Binding (SCC-DFTB) method offers a computationally efficient alternative. aps.orgresearchsolutions.com SCC-DFTB is an approximate DFT method based on a second-order expansion of the DFT total energy around a reference density. acs.org It employs a minimal basis set and pre-calculated Hamiltonian and overlap matrix elements, which significantly speeds up the calculations. nih.govresearchgate.net
The "self-consistent-charge" aspect arises from the redistribution of Mulliken charges, which is determined iteratively. aps.org This allows the method to describe charge transfer and electrostatic interactions in heterogeneous systems. While SCC-DFTB is less accurate than first-principles DFT methods, it provides a good balance of accuracy and computational cost for large-scale simulations. Its application to large TiS systems would enable the investigation of phenomena that are inaccessible with more computationally demanding methods, such as the dynamics of defect formation or the mechanical properties of extended structures.
Advanced Many-Body Approaches for Electronic Correlation
The limitations of traditional electronic structure methods in accurately describing systems with strong electronic correlations necessitate the use of more advanced theoretical frameworks. These many-body approaches are designed to explicitly account for the complex interactions between electrons that give rise to phenomena such as metal-insulator transitions, complex magnetic ordering, and unconventional superconductivity.
One of the key challenges in applying these computationally demanding methods is the need for a balance between accuracy and computational cost. Quantum embedding theories, for instance, offer a pragmatic approach by treating a small, strongly correlated part of the system with a high-level many-body method, while the rest of the system is described by a less computationally intensive method like DFT. This approach has proven effective in providing a more accurate picture of the electronic structure of correlated materials.
Recent advancements in computational methodologies have enabled more precise calculations of material properties. For example, techniques like Density Matrix Embedding Theory (DMET) and Dynamical Mean-Field Theory (DMFT) are at the forefront of research into strongly correlated systems. osti.gov DMET, in particular, has shown promise as it is computationally more tractable than DMFT for certain problems, allowing for the study of larger and more complex systems. osti.gov These methods provide a framework to understand the energetics and dynamics of electrons, which are crucial for predicting and explaining the behavior of materials like this compound.
While specific applications of these advanced many-body methods directly to this compound are an emerging area of research, the foundational principles of these techniques are well-established. They involve solving a quantum impurity model, which represents a finite number of interacting sites embedded in a non-interacting bath of electrons. osti.gov The accuracy of such quantum embedding theories improves as the size of the impurity model increases. osti.gov
Emergent Phenomena and Exotic States in Titanium Monosulfide Systems
Investigation of Quantum Phases and Phase Transitions Beyond Classical Descriptions
The study of phase transitions in titanium monosulfide provides insights into its fundamental thermodynamic and electronic properties. High-temperature investigations have revealed that TiS undergoes congruent vaporization at temperatures between 1804°K and 2186°K. aip.org During these studies, evidence of a high-temperature modification of the monosulfide phase was observed, indicating a structural phase transition under thermal excitation. aip.org
While detailed investigations into quantum phase transitions—phase changes driven by quantum fluctuations at absolute zero—are not extensively documented specifically for this compound, the broader family of titanium sulfides exhibits such phenomena. For instance, titanium trisulfide (TiS₃) undergoes a remarkable pressure-induced sequence of transitions, from an insulator at ambient pressure to a metallic state and ultimately to a superconductor at high pressures (above 70 GPa). acs.orgdiva-portal.orgnih.gov Similarly, titanium disulfide (TiS₂) transitions from a semiconductor to a semimetal under high pressure. wikipedia.org Below 60 K, a drop in photoconductivity in TiS₃ has been suggested to reveal a phase transition of electrons into a collective state. researchgate.net These findings in related materials underscore the potential for discovering analogous quantum phenomena in TiS under suitable conditions of pressure, strain, or doping.
Theoretical and Experimental Search for Topological Insulator or Superconductor Behavior
The search for topological states of matter is a major focus of modern materials science. utexas.edu Topological insulators are materials that are electrical insulators in their interior but have surfaces that are guaranteed to be electrically conducting. ornl.govllnl.gov Computational materials databases have identified a specific phase of this compound as a candidate topological insulator. materialsproject.org The Materials Project, a computational database, has classified the trigonal R-3m phase of TiS as a potential topological insulator, suggesting it may host protected surface states. materialsproject.org
Regarding superconductivity, elemental titanium is known to become a superconductor below a critical temperature of 0.49 K. wikipedia.org Furthermore, other titanium compounds have been shown to exhibit superconductivity under specific conditions. Certain higher titanium oxides, such as γ-Ti₃O₅, have been found to be superconducting with a transition temperature as high as 7.1 K. researchgate.net Titanium trisulfide (TiS₃) also becomes a superconductor at low temperatures (around 2.9 K) when subjected to high pressures. acs.orgnih.gov To date, however, there has been no experimental discovery of superconductivity in this compound.
| Property | Value | Source |
|---|---|---|
| Crystal System | Trigonal | materialsproject.org |
| Space Group | R-3m (166) | materialsproject.org |
| Calculated Band Gap | 0.000 eV | materialsproject.org |
| Formation Energy / Atom | -1.661 eV | materialsproject.org |
| Topological Classification | Topological Insulator (TI*) | materialsproject.org |
Interaction with External Fields (e.g., Electric, Magnetic) and Induced Phenomena
The application of external fields can be a powerful tool to both synthesize and modulate the properties of materials. For titanium sulfides, an external electric field has been employed as a control method for synthesis. By adjusting the electrolysis potential, low-valence titanium sulfides, including TiS, can be synthesized with high efficiency, providing a route to produce these materials that can be difficult to achieve with traditional methods. acs.org
Q & A
Q. What are the established synthesis protocols for titanium monosulfide (TiS), and what parameters are critical for reproducibility?
TiS is synthesized via direct reaction of titanium and sulfur under inert conditions. Key parameters include stoichiometric ratios (1:1 Ti:S), temperature control (typically 600–800°C), and inert atmosphere (e.g., argon) to prevent oxidation . For reproducibility, document precursor purity, heating rates, and quenching methods, as outlined in experimental reporting guidelines .
Q. How should researchers characterize the crystal structure and phase purity of TiS?
Use X-ray diffraction (XRD) with Rietveld refinement to confirm the hexagonal structure (space group: P6₃/mmc) and rule out impurities like TiS₂ or TiO₂. Pair with energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry . Report lattice parameters (e.g., a = 3.41 Å, c = 5.69 Å) and include raw data in supplementary materials .
Q. What analytical techniques are recommended for probing TiS’s thermodynamic stability?
Thermogravimetric analysis (TGA) under controlled atmospheres can assess decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions. Reference JANAF thermochemical tables for entropy (S°) and enthalpy (ΔH°f) comparisons .
Advanced Research Questions
Q. How do exchange-correlation functionals (e.g., GGA vs. LDA) influence electronic structure predictions for TiS?
The Generalized Gradient Approximation (GGA) improves upon Local Density Approximation (LDA) by accounting for electron density gradients, critical for TiS’s anisotropic bonding. For example, GGA-PBE predicts band gaps closer to experimental values, while LDA underestimates them due to self-interaction errors . Validate with hybrid functionals (e.g., HSE06) for enhanced accuracy .
Q. What strategies resolve discrepancies between experimental and computational data on TiS’s electronic properties?
- Experimental : Use ultraviolet photoelectron spectroscopy (UPS) and optical absorption to measure band gaps.
- Computational : Cross-validate with PAW pseudopotentials (e.g., VASP) to reduce core-electron approximation errors . Discrepancies often arise from surface oxidation—combine X-ray photoelectron spectroscopy (XPS) with argon sputtering to isolate bulk contributions .
Q. How does stoichiometric deviation impact TiS’s magnetic and transport properties?
Titanium vacancies or sulfur excess (>1:1 ratio) introduce defect states, altering resistivity and magnetic susceptibility. Use neutron diffraction to locate vacancies and density functional theory (DFT+U) to model defect-induced magnetism. Tabulate data comparing defect concentrations vs. Curie temperatures .
Q. What computational frameworks are optimal for modeling TiS’s interfacial interactions in heterostructures?
Employ the Projector Augmented Wave (PAW) method with van der Waals corrections (e.g., DFT-D3) to simulate TiS-graphene interfaces. Analyze charge transfer via Bader analysis and validate with scanning tunneling microscopy (STM) .
Methodological Best Practices
Q. What literature-search strategies mitigate synonym-related omissions (e.g., “Wassonite” vs. “TiS”)?
Use Boolean operators in databases: (“this compound” OR “TiS” OR “Titanium(II) Sulfide” OR “Wassonite”) AND (“synthesis” OR “electronic structure”). Filter patents using CPC code C01G for inorganic compounds .
Data Contradiction Analysis
Q. Why do reported band gaps for TiS vary between 0.2–1.1 eV?
Variations stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
